Acetamide sulfate
Description
Structure
2D Structure
Properties
CAS No. |
115865-86-6 |
|---|---|
Molecular Formula |
C2H7NO5S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
acetamide;sulfuric acid |
InChI |
InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) |
InChI Key |
KNWQCSNHLISUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of Acetamide Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of acetamide sulfate. This compound, the salt formed from the reaction of acetamide and sulfuric acid, is a compound of interest in various chemical and pharmaceutical contexts. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide combines computed data with established analytical methodologies for related compounds to offer a thorough profile. This document is intended to serve as a foundational resource for researchers and professionals, highlighting the theoretical characteristics and providing detailed, albeit generalized, protocols for its experimental investigation.
Chemical Identity
This compound is the product of an acid-base reaction between acetamide and sulfuric acid.
| Identifier | Value | Source |
| IUPAC Name | acetamide;sulfuric acid | [PubChem[1] |
| CAS Number | 115865-86-6 | [Guidechem[2], PubChem[1] |
| Molecular Formula | C₂H₇NO₅S | [Guidechem[2], PubChem[1] |
| Molecular Weight | 157.15 g/mol | [PubChem[1] |
| Canonical SMILES | CC(=O)N.OS(=O)(=O)O | [PubChem[1] |
| InChI | InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) | [PubChem[1] |
Physicochemical Properties
Computed Properties
Currently, there is a lack of experimentally determined physicochemical data for this compound in peer-reviewed literature and chemical databases. The following table summarizes the computed properties available from the PubChem database.[1]
| Property | Value |
| Molecular Weight | 157.15 g/mol |
| Exact Mass | 157.00449350 Da |
| Topological Polar Surface Area | 126 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 0 |
| Complexity | 114 |
| Covalently-Bonded Unit Count | 2 |
Properties of Parent Compound: Acetamide
For reference, the experimentally determined properties of acetamide are provided below. These properties may offer some insight into the behavior of its salt form.
| Property | Value | Source |
| Melting Point | 79 to 81 °C | [Vedantu[3], Extramarks[4] |
| Boiling Point | 221.2 °C (decomposes) | [Vedantu[3], Extramarks[4] |
| Density | 1.159 g/cm³ | [Ataman Kimya[5] |
| Solubility in Water | 2000 g/L | [ChemicalBook[6] |
| pKa | 15.1 (25 °C, conjugate acid) |
Synthesis and Formation
This compound is formed through a standard acid-base reaction where the lone pair of electrons on the nitrogen atom of acetamide accepts a proton from sulfuric acid.[7]
General Experimental Protocol for Synthesis
This protocol describes a general procedure for the synthesis of this compound.
-
Dissolution: Dissolve a known molar equivalent of acetamide in a suitable solvent with minimal water content, such as anhydrous ethanol or isopropanol, under constant stirring.
-
Acid Addition: Slowly add one molar equivalent of concentrated sulfuric acid dropwise to the acetamide solution. The reaction is exothermic, and the temperature should be monitored and controlled, potentially using an ice bath.
-
Precipitation and Crystallization: The this compound salt is expected to precipitate out of the solution upon formation. The mixture may be cooled further to maximize precipitation.
-
Isolation: The precipitate can be isolated by vacuum filtration.
-
Washing: Wash the isolated solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum to remove residual solvent.
Analytical Characterization
Due to the absence of specific experimental data for this compound, the following are generalized protocols for its characterization based on standard methods for organic salts.[8]
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the protonation of the amide and the presence of the sulfate counter-ion.
-
Protocol:
-
Prepare a sample by dissolving this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Observations: In the ¹H NMR spectrum, the chemical shifts of the protons on the amide nitrogen are expected to be significantly downfield compared to neutral acetamide, indicating protonation. The methyl protons would also likely show a downfield shift. The ¹³C NMR spectrum would show corresponding shifts in the carbonyl and methyl carbons.
-
4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic vibrational frequencies of the functional groups.
-
Protocol:
-
Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Expected Observations: The spectrum would likely show a broad absorption in the N-H stretching region (around 3200-3400 cm⁻¹) characteristic of the ammonium salt. The C=O stretching frequency (typically around 1650 cm⁻¹ in amides) may be shifted. Strong absorptions corresponding to the S-O bonds of the sulfate or bisulfate anion would be expected in the 1200-1000 cm⁻¹ region.
-
4.1.3. Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio of the constituent ions.
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Expected Observations: In positive ion mode, a peak corresponding to the protonated acetamide [CH₃CONH₃]⁺ (m/z ≈ 60.05) would be expected. In negative ion mode, a peak for the bisulfate anion [HSO₄]⁻ (m/z ≈ 97.0) should be observed.
-
Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile.
-
Protocol:
-
Place a small, accurately weighed sample into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Expected Observations: The TGA thermogram would indicate the temperature at which the salt begins to decompose. The decomposition may occur in multiple steps, potentially involving the loss of ammonia and sulfur oxides.
-
4.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and other thermal transitions.
-
Protocol:
-
Seal a small amount of the sample in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and measure the heat flow.
-
Expected Observations: The DSC thermogram should show an endothermic peak corresponding to the melting point of this compound. Other thermal events, such as decomposition, may also be visible.
-
Solubility Profile (Qualitative)
Given that acetamide is highly soluble in water and other polar solvents, and that sulfate salts are generally water-soluble, it is expected that this compound will be readily soluble in water.[9][10] Its solubility in less polar organic solvents is likely to be lower than that of neutral acetamide due to its ionic nature. Acetamide itself is soluble in HCl, which suggests the protonated form is soluble in aqueous acidic environments.[11]
Reactivity and Stability
This compound is expected to be a stable salt under anhydrous conditions. In the presence of water, particularly with heating or under basic conditions, it is likely to undergo hydrolysis to form acetic acid and ammonium sulfate.[12]
Conclusion
This compound is a readily formed salt with a defined chemical identity. However, a significant gap exists in the scientific literature regarding its experimentally determined chemical and physical properties. The computed data provides a theoretical starting point, and the generalized analytical protocols outlined in this guide offer a roadmap for the comprehensive experimental characterization of this compound. Further research is necessary to establish a complete and verified profile of this compound for its potential applications in research and development.. Further research is necessary to establish a complete and verified profile of this compound for its potential applications in research and development.
References
- 1. This compound | C2H7NO5S | CID 186590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]
- 4. extramarks.com [extramarks.com]
- 5. ACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 6. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. collegedunia.com [collegedunia.com]
- 12. chemcess.com [chemcess.com]
An In-depth Technical Guide to the Molecular Nature of Acetamide Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the molecular characteristics of "acetamide sulfate." Our investigation reveals that this compound is not a distinctly isolable, crystalline compound with a defined molecular structure in the solid state. Instead, it represents the protonation of acetamide by sulfuric acid in solution. This guide will elucidate the nature of this chemical interaction, present available physicochemical data, detail a relevant experimental protocol for the synthesis of the parent compound, acetamide, and provide a visual representation of the protonation mechanism.
The Molecular Identity of this compound
Contrary to what the name might imply, "this compound" does not exist as a stable, readily characterizable salt with a defined crystal lattice under standard conditions. Extensive searches of chemical databases and scientific literature have not yielded any crystallographic data or specific experimental protocols for the synthesis and isolation of a discrete this compound salt.
The interaction between acetamide (CH₃CONH₂) and sulfuric acid (H₂SO₄) is an acid-base reaction in which the strong acid, sulfuric acid, protonates the acetamide molecule.[1][2] This results in the formation of a protonated acetamide cation and a bisulfate anion in solution. The IUPAC name for this mixture is acetamide;sulfuric acid.
Physicochemical Properties
Due to the nature of this compound as a mixture, experimental data such as melting point, boiling point, and specific bond lengths or angles for a solid material are not available. However, computed properties for the 1:1 mixture of acetamide and sulfuric acid are available and summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₇NO₅S |
| Molecular Weight | 157.14 g/mol |
| IUPAC Name | acetamide;sulfuric acid |
| CAS Number | 115865-86-6 |
| Topological Polar Surface Area | 126 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Covalently-Bonded Unit Count | 2 |
Data sourced from computational models.
The Protonation of Acetamide: A Mechanistic View
The protonation of an amide can occur at either the oxygen or the nitrogen atom. In the case of acetamide in the presence of a strong acid like sulfuric acid, protonation predominantly occurs at the carbonyl oxygen. This is because the resulting cation is resonance-stabilized, delocalizing the positive charge between the oxygen and nitrogen atoms. O-protonation is generally more favorable than N-protonation.[3]
The logical relationship of this protonation event is depicted in the following diagram:
Caption: Protonation of Acetamide by Sulfuric Acid.
Experimental Protocol: Synthesis of Acetamide
As a dedicated protocol for "this compound" is not applicable, we provide a standard and reliable method for the synthesis of the parent compound, acetamide, via the dehydration of ammonium acetate.[4][5]
Materials and Equipment
-
Glacial Acetic Acid (CH₃COOH)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
5-liter round-bottom flask
-
Efficient fractionating column (90 cm)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 5-liter flask, place 3 kg (2.86 L) of glacial acetic acid. To this, add a quantity of ammonium carbonate equivalent to 400 g of ammonia.[4][5]
-
Initial Distillation: Assemble a fractional distillation apparatus with the flask, fractionating column, condenser, and receiver. Gently heat the mixture to a slow boil. The rate of distillation should not exceed 180 mL per hour. Continue this distillation for 8-10 hours, or until the temperature at the head of the column reaches 110°C. The distillate will be a mixture of water and acetic acid.[4]
-
Second Distillation: Change the receiving flask and gradually increase the heating. Continue the distillation at a similar rate until the temperature at the head of the column rises to 140°C. This distillate is primarily acetic acid and can be reserved for future use.[5]
-
Isolation of Acetamide: Transfer the remaining contents of the flask to a smaller flask suitable for fractional distillation. Collect the fraction boiling below 210°C separately. The subsequent fraction, distilling at 210-216°C, is nearly pure acetamide.[4]
-
Purification (Optional): The acetamide obtained is suitable for most applications. For a higher purity product, it can be recrystallized from a mixture of benzene and ethyl acetate.[4]
Signaling Pathways and Further Applications
Our comprehensive search did not identify any established signaling pathways or specific biological roles directly involving "this compound." The protonated form of acetamide may be relevant in understanding the behavior of amide-containing drugs or biomolecules in highly acidic environments, such as during certain drug formulation processes or in specific subcellular compartments. However, dedicated studies on this are lacking.
Conclusion
"this compound" is best understood not as a discrete, isolable compound, but as the product of the protonation of acetamide in a sulfuric acid medium. While this limits the availability of traditional quantitative structural data, an understanding of the underlying acid-base chemistry provides valuable insight into the molecular nature of this system. The provided experimental protocol for the synthesis of acetamide offers a practical method for obtaining the parent compound for further research. Future studies could focus on the spectroscopic characterization of protonated acetamide in various acidic media to further elucidate its properties and potential reactivity.
References
In-Depth Technical Guide: The Reaction of Acetamide with Sulfuric Acid and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed hydrolysis of amides is a fundamental reaction in organic chemistry with significant implications in various fields, including drug development and industrial synthesis. Acetamide, as the simplest primary amide, serves as a crucial model compound for understanding the stability and degradation pathways of more complex molecules containing amide functionalities, such as peptides, proteins, and various pharmaceuticals. This technical guide provides a comprehensive overview of the reaction between acetamide and sulfuric acid in an aqueous environment, focusing on the reaction kinetics, mechanisms, and experimental protocols for its study.
Reaction Mechanism and Signaling Pathways
The hydrolysis of acetamide in the presence of an acid catalyst, such as sulfuric acid, proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the acetamide molecule by the acid, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a series of proton transfers and rearrangements, ultimately resulting in the cleavage of the carbon-nitrogen bond to yield acetic acid and an ammonium ion.[1]
The reaction mechanism can vary depending on the concentration of the sulfuric acid. In dilute acid solutions, the reaction typically follows an A-2 (acid-catalyzed, bimolecular) pathway, where a water molecule is involved in the rate-determining step. However, in concentrated sulfuric acid, the mechanism can shift towards an A-1 (acid-catalyzed, unimolecular) pathway, which may involve sulfonation of the acetamide followed by hydrolysis.[2]
Figure 1: Generalized signaling pathways for the acid-catalyzed hydrolysis of acetamide.
Quantitative Data Presentation
The rate of acetamide hydrolysis is influenced by factors such as temperature and the concentration of the acid catalyst. The following tables summarize available quantitative data for this reaction.
Table 1: Concentration of Acetamide over Time during Hydrolysis in Acid Solution at 50°C [1]
| Time (sec) | Acetamide Concentration (M) |
| 822 | 0.487 |
| 3470 | 0.375 |
| 4810 | 0.318 |
| 5560 | 0.283 |
| 6910 | 0.253 |
| 8920 | 0.194 |
| 9560 | 0.187 |
| 11020 | 0.151 |
Table 2: Second-Order Rate Constants for the Acid Hydrolysis of Acetamide in Water-Ethylene Glycol Mixtures with HCl as a Catalyst
| Ethylene Glycol (wt %) | Temperature (°C) | k (L·mol⁻¹·s⁻¹) x 10⁵ |
| 5 | 25 | 2.50 |
| 5 | 35 | 7.41 |
| 5 | 45 | 20.4 |
| 5 | 55 | 51.3 |
| 5 | 65 | 123 |
| 20 | 25 | 2.04 |
| 20 | 35 | 6.17 |
| 20 | 45 | 17.4 |
| 20 | 55 | 44.7 |
| 20 | 65 | 108 |
| 50 | 25 | 1.15 |
| 50 | 35 | 3.63 |
| 50 | 45 | 10.5 |
| 50 | 55 | 27.5 |
| 50 | 65 | 69.2 |
| 80 | 25 | 0.380 |
| 80 | 35 | 1.32 |
| 80 | 45 | 4.07 |
| 80 | 55 | 11.2 |
| 80 | 65 | 29.5 |
Note: While the data in Table 2 was obtained using HCl, it provides a valuable reference for the general trend of the reaction kinetics with changes in temperature and solvent composition. The principles of acid catalysis remain the same.
Experimental Protocols
This section provides a detailed methodology for studying the kinetics of acetamide hydrolysis through titration.
Materials and Reagents
-
Acetamide (CH₃CONH₂)
-
Sulfuric acid (H₂SO₄), standardized solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Deionized water
-
Ice
-
Thermostatic water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
-
Stopwatch
Experimental Workflow
Figure 2: Workflow for the kinetic study of acetamide hydrolysis.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of acetamide of a known concentration (e.g., 1 M) in deionized water.
-
Prepare a standardized solution of sulfuric acid (e.g., 1 M).
-
Prepare and standardize a solution of sodium hydroxide (e.g., 0.1 M).
-
-
Reaction Setup:
-
Place a known volume of the standardized sulfuric acid solution into a conical flask.
-
Place a separate flask containing the acetamide solution in a thermostatic water bath set to the desired reaction temperature (e.g., 50°C) to allow the solutions to reach thermal equilibrium.
-
-
Initiation of Reaction and Sampling:
-
Once the solutions have reached the desired temperature, add a known volume of the acetamide solution to the sulfuric acid solution, start the stopwatch immediately, and mix thoroughly. This is time t=0.
-
At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot, e.g., 5 mL) of the reaction mixture using a pipette.
-
Immediately transfer the aliquot into a conical flask containing a known volume of ice-cold deionized water to quench the reaction.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with the standardized sodium hydroxide solution until the first appearance of a faint, persistent pink color.
-
Record the volume of NaOH solution used.
-
-
Determination of Reaction Completion (V∞):
-
To determine the concentration of acetic acid at the completion of the reaction, heat a separate sample of the initial reaction mixture in a sealed container in the water bath for a prolonged period (e.g., 2-3 hours) to ensure complete hydrolysis.
-
After cooling, withdraw an aliquot of the same volume as before and titrate it with the standardized NaOH solution. This gives the final titer value (V∞).
-
Data Analysis
-
The concentration of acetic acid produced at each time point is proportional to the volume of NaOH used in the titration (Vt).
-
The initial concentration of acetamide is proportional to (V∞ - V₀), where V₀ is the titer at t=0 (which accounts for the initial acid catalyst).
-
The concentration of unreacted acetamide at time 't' is proportional to (V∞ - Vt).
-
For a first-order reaction, the rate constant (k) can be determined from the integrated rate law: ln([A]₀/[A]t) = kt which can be expressed in terms of the titration volumes as: ln((V∞ - V₀)/(V∞ - Vt)) = kt
-
A plot of ln(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k.
Conclusion
This technical guide has provided a detailed overview of the reaction between acetamide and sulfuric acid in an aqueous medium. The understanding of the reaction mechanism, kinetics, and the provided experimental protocol serves as a valuable resource for researchers and professionals in drug development and related scientific fields. The ability to predict and control the hydrolysis of amide bonds is critical for ensuring the stability and efficacy of a wide range of chemical entities. Further research can build upon this foundation to explore the hydrolysis of more complex amides under various conditions, contributing to the advancement of pharmaceutical sciences and organic synthesis.
References
Solubility of Acetamide Sulfate in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of acetamide sulfate in organic solvents. Initial research indicates that while this compound is a recognized chemical entity, formed through the reaction of acetamide with sulfuric acid, there is a notable absence of published quantitative data regarding its solubility in common organic solvents.
In light of this data gap, this guide provides a comprehensive overview of the solubility of the parent compound, acetamide . The provided data and methodologies for acetamide can serve as a valuable baseline and procedural reference for researchers intending to determine the solubility of this compound experimentally.
Quantitative Solubility of Acetamide in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for acetamide in various organic solvents. This data has been compiled from various chemical reference sources.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Ethanol | C₂H₅OH | 50 g/100 mL[1] | 25 | Also cited as 1 g in 2 mL[2][3] |
| Pyridine | C₅H₅N | 16.6 g/100 mL[1] | 25 | Also cited as 1 g in 6 mL[2][3] |
| Chloroform | CHCl₃ | Soluble[1][3][4][5][6][7] | Not Specified | - |
| Glycerol | C₃H₈O₃ | Soluble[1][3][4][5][6][7] | Not Specified | - |
| Benzene (hot) | C₆H₆ | Soluble[2][4][5][6][7][8] | Not Specified | Solubility is noted specifically in hot benzene. |
| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[1][2][4][5][6][7] | Not Specified | - |
| Toluene | C₇H₈ | Slightly Soluble[1] | Not Specified | - |
| Methanol | CH₃OH | Soluble[1] | Not Specified | - |
| Isopropanol | C₃H₈O | Soluble[1] | Not Specified | - |
Experimental Protocols for Solubility Determination
While specific protocols for this compound are unavailable, standard methodologies for determining the solubility of organic compounds, such as those outlined in OECD Guideline 105, are directly applicable.[9][10][11][12][13] The two primary methods recommended are the Flask Method and the Column Elution Method.
Flask Method (for solubilities > 10⁻² g/L)
This method, also known as the "shake-flask" method, is the most common technique for determining the solubility of a substance.
Detailed Methodology:
-
Preparation: Add an excess amount of the test substance (e.g., this compound) to a flask containing a known volume of the chosen organic solvent. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the time required to reach saturation (e.g., agitating for 24, 48, and 72 hours and comparing the measured concentrations).[9]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. This step is crucial to avoid contamination of the liquid phase. Centrifugation at the same temperature can be used to facilitate separation.
-
Sampling and Analysis: Carefully extract a sample from the clear, supernatant liquid phase.
-
Concentration Determination: Analyze the concentration of the solute in the sample using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.
-
Chromatography (HPLC, GC): Use a calibrated chromatography system to determine the concentration of the compound in the solution. This is often the preferred method for its accuracy and sensitivity.
-
Spectroscopy (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Column Elution Method (for solubilities < 10⁻² g/L)
This method is suitable for substances with low solubility.
Detailed Methodology:
-
Column Preparation: A column is packed with an inert support material (e.g., glass wool, glass beads) which is then coated with an excess of the test substance.
-
Elution: The chosen organic solvent is passed through the column at a slow, constant flow rate.
-
Saturation: As the solvent flows through the column, it becomes saturated with the test substance.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of the solute in each fraction is determined using a highly sensitive analytical method (e.g., HPLC, LC-MS).
-
Equilibrium Confirmation: The solubility is determined once the concentration of the collected fractions becomes constant.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound in an organic solvent, based on the Flask Method.
Caption: Workflow for determining solubility via the Flask Method.
References
- 1. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 2. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide = 99.0 GC 60-35-5 [sigmaaldrich.com]
- 4. ACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 5. sciencewithshobha.com [sciencewithshobha.com]
- 6. macsenlab.com [macsenlab.com]
- 7. byjus.com [byjus.com]
- 8. chembk.com [chembk.com]
- 9. books.google.cn [books.google.cn]
- 10. filab.fr [filab.fr]
- 11. Water Solubility | Scymaris [scymaris.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
Acetamide Sulfate: A Technical Examination of Core Physical Characteristics
DISCLAIMER: Publicly available experimental data on the specific physical characteristics of acetamide sulfate as a distinct salt is limited. The following guide provides a detailed overview of the physical properties of its core component, acetamide, along with standardized experimental protocols that would be employed for the characterization of this compound.
Overview of this compound
This compound (C₂H₇NO₅S) is understood to be the salt formed from the reaction of acetamide and sulfuric acid. While specific experimental values for its physical properties are not readily found in scientific literature, its chemical identity is recognized. The properties of the parent compound, acetamide, are well-documented and provide a foundational understanding.
Physical Characteristics of Acetamide
The physical properties of acetamide (systematic name: ethanamide) have been extensively studied. Acetamide is an organic compound with the formula CH₃CONH₂ and is the simplest amide derived from acetic acid.[1] It presents as a colorless, hygroscopic solid.[1][2] The quantitative physical data for acetamide is summarized in Table 1.
| Physical Property | Value | Notes |
| Molecular Formula | C₂H₅NO | |
| Molar Mass | 59.07 g/mol | [2] |
| Appearance | Colorless, crystalline solid | [3][4] |
| Odor | Odorless when pure; often has a "mousy" odor due to impurities | [4] |
| Melting Point | 79 - 81 °C (174 - 178 °F) | [1][4] |
| Boiling Point | 221.2 °C (430 °F) | [4] |
| Density | 1.159 g/cm³ | [1][2] |
| Solubility in Water | 2000 g/L | [2] |
| Solubility in Ethanol | 500 g/L | [2] |
| Solubility in Pyridine | 166.67 g/L | [2] |
| Other Solubilities | Soluble in chloroform, glycerol, and hot benzene; slightly soluble in ether.[2][4] |
Experimental Protocols for Physical Characterization
To determine the physical characteristics of this compound, standard laboratory procedures for organic compounds would be utilized.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[5]
Methodology: Capillary Method
-
A small, finely powdered sample of the substance is packed into a capillary tube, sealed at one end.[6][7]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7]
-
The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).[5]
-
The sample is heated slowly and uniformly, typically at a rate of 1-2°C per minute near the expected melting point.[6]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
Methodology: Small-Scale Distillation / Thiele Tube
-
A small volume of the liquid is placed in a small test tube or fusion tube.[8][9]
-
A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[8]
-
The apparatus is attached to a thermometer and heated gently in a heating bath (e.g., Thiele tube or aluminum block).[8][9]
-
As the temperature rises, air will escape from the capillary tube.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube upon heating, and at which the liquid is drawn back into the capillary tube upon slight cooling.[8]
Solubility Determination
Solubility tests provide information about the polarity and the presence of certain functional groups in a molecule.[10]
Methodology: Qualitative Solubility Testing
-
Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[11]
-
Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[11]
-
Observe whether the solid dissolves completely. The compound is classified as soluble or insoluble.
-
This procedure is repeated with a range of solvents of varying polarities and pH to create a solubility profile. Common test solvents include water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution.[11] For instance, solubility in 5% HCl suggests the presence of a basic functional group.[11]
Logical Relationship: Formation of this compound
The formation of this compound can be visualized as an acid-base reaction where acetamide acts as a weak base, and sulfuric acid is the strong acid. The lone pair of electrons on the nitrogen atom of acetamide can accept a proton from sulfuric acid.
References
- 1. Acetamide - Wikipedia [en.wikipedia.org]
- 2. ACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. Acetamide: Structure, Properties and Uses [allen.in]
- 4. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on Acetamide Sulfate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetamide sulfate, the salt formed from the reaction of acetamide and sulfuric acid, is a compound of interest due to the versatile nature of its parent molecule, acetamide. While the specific historical event of its discovery is not well-documented in scientific literature, its existence is a fundamental consequence of the acid-base chemistry between a weak base (acetamide) and a strong acid (sulfuric acid). This guide provides a comprehensive overview of this compound, including its chemical properties, inferred historical context based on related research, and relevant experimental considerations. The document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development who may encounter or have an interest in this and similar compounds.
Introduction
Acetamide (CH₃CONH₂) is a simple amide derived from acetic acid and ammonia. It has found applications as a plasticizer, an industrial solvent, and more recently, in cryopreservation.[1][2] The interaction of amides with strong acids like sulfuric acid is a classic topic in organic chemistry. The protonation of the amide group by sulfuric acid leads to the formation of a salt, in this case, this compound.[3][4]
While a singular "discovery" of this compound is not prominently recorded, the study of sulfuric acid derivatives of amides dates back to at least the early 20th century. Patents from the 1930s describe the synthesis of various "sulphuric acid derivatives of amides" for use as wetting, cleansing, and dispersing agents, indicating an early industrial interest in this class of compounds.[5] It is plausible that this compound was synthesized and characterized during this period as part of broader investigations into amide chemistry, even if it was not the specific subject of a dedicated publication.
Chemical Properties and Characterization
This compound is the salt formed through the protonation of the carbonyl oxygen of acetamide by sulfuric acid. This acid-base reaction is a straightforward process.[3][4]
Molecular Formula: C₂H₇NO₅S[6]
CAS Number: 115865-86-6[6]
Chemical Structure:
The structure of this compound involves the protonated acetamide cation and the bisulfate anion.
Quantitative Data
| Property | Acetamide (CH₃CONH₂) Value | This compound (Computed) | Reference |
| Molar Mass | 59.07 g/mol | 157.15 g/mol | [7],[6] |
| Melting Point | 79-81 °C | Not available | [7] |
| Boiling Point | 221.2 °C (decomposes) | Not available | [7] |
| Solubility in Water | 2000 g/L | Likely high | [7] |
| pKa (of conjugate acid) | ~ -0.5 | Not applicable |
Experimental Protocols
While a specific historical protocol for the synthesis of this compound is not available, a general procedure can be inferred from the principles of acid-base chemistry and methods for preparing similar amide salts.
General Synthesis of this compound
This protocol is a generalized representation of how this compound would be formed.
Materials:
-
Acetamide (high purity)
-
Concentrated sulfuric acid (98%)
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
Procedure:
-
Dissolve a known quantity of acetamide in a minimal amount of a suitable solvent in which acetamide is soluble but the salt is not (e.g., a polar aprotic solvent).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
If a precipitate forms, collect it by filtration.
-
Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum.
Logical Workflow for Synthesis and Isolation:
Signaling Pathways and Biological Activity
There is no direct evidence to suggest that this compound itself is involved in specific biological signaling pathways. However, acetamide and its derivatives have been studied for their biological activities. For instance, acetamide has been investigated as a cryoprotectant, a substance that protects biological tissue from freezing damage.[8][9] Its mechanism of action in this context is related to its ability to form hydrogen bonds and disrupt the formation of ice crystals.[10]
Hypothetical Role in Cryopreservation:
The addition of an acid like sulfuric acid would likely alter the cryoprotective properties of acetamide, though this is not a common practice. The protonated acetamide would have different hydrogen bonding capabilities.
Signaling Pathway Diagram (Hypothetical Interaction):
This diagram illustrates a hypothetical scenario where an acetamide derivative might interact with a cellular pathway. This is for illustrative purposes only, as no specific pathway for this compound is known.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. abdulsattarsons.net [abdulsattarsons.net]
- 3. quora.com [quora.com]
- 4. guidechem.com [guidechem.com]
- 5. US1932176A - Sulphuric acid derivatives of amides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide - Wikipedia [en.wikipedia.org]
- 8. Comparison of acetamide and dimethylsulfoxide as cryoprotectants of European brown hare (Lepus europaeus) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfating Agents in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfation is a critical chemical transformation in both biological systems and synthetic organic chemistry. In drug development, the introduction of a sulfate group can modulate the pharmacological properties of a molecule, enhancing its solubility, altering its metabolic profile, and influencing its biological activity. While a variety of sulfating agents are available, the selection of the appropriate reagent and protocol is paramount for successful synthesis.
This document provides detailed application notes and protocols for the use of common sulfating agents. It also addresses the role of acetamide in sulfation reactions, clarifying its function as a catalyst rather than a primary sulfating agent.
The Role of Acetamide in Sulfation Reactions
While "acetamide sulfate" itself is not typically employed as a primary sulfating agent, acetamide can be utilized as a catalyst to improve the efficiency of sulfation reactions with other reagents, such as sulfamic acid.[1] This is particularly beneficial for the sulfation of challenging substrates like long-chain secondary alcohols and esters of glycerol.[1] The presence of acetamide can help to improve reaction outcomes, though the precise mechanism is not extensively detailed in the provided literature.
Application Notes and Protocols for Common Sulfating Agents
Due to the limited information on this compound as a direct sulfating agent, this section focuses on well-established and widely used sulfating reagents.
Sulfur Trioxide Pyridine Complex (SO₃•py)
The sulfur trioxide pyridine complex is a versatile and relatively mild sulfating agent, widely used for the sulfation of alcohols, phenols, and amines.[2][3] It is a stable, colorless solid that is soluble in many polar organic solvents.[2]
Applications:
-
Synthesis of sulfate esters from primary and secondary alcohols.[2][4]
-
Sulfamation of amines.[2]
-
Sulfonylation of sensitive heterocyclic compounds like furans.[2][3]
-
Used in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.[2]
Experimental Protocol: Sulfation of a Primary Alcohol
Materials:
-
Primary alcohol (substrate)
-
Sulfur trioxide pyridine complex (SO₃•py)
-
Anhydrous Pyridine or Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve the primary alcohol (1 equivalent) in anhydrous pyridine or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sulfur trioxide pyridine complex (1.1-1.5 equivalents) in anhydrous pyridine or DMF.
-
Add the SO₃•py solution dropwise to the alcohol solution with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | SO₃•py (1.5 eq) | Pyridine | 0 to RT | 4 | 85-95 |
| Phenol | SO₃•py (1.2 eq) | DMF | RT | 12 | 70-90 |
| Secondary Alcohol | SO₃•py (2.0 eq) | Pyridine | 0 to RT | 24 | 60-80 |
Sulfur Trioxide Dimethylformamide Complex (SO₃•DMF)
The sulfur trioxide dimethylformamide complex is another effective sulfating agent, often used for substrates that may be sensitive to pyridine. It is typically prepared in situ or used as a commercially available solution.
Applications:
-
Sulfation of primary and secondary alcohols, including those in carbohydrates.[5]
-
Synthesis of sulfated metabolites for drug metabolism studies.[5]
Experimental Protocol: Sulfation of a Phenol
Materials:
-
Phenolic substrate
-
Sulfur trioxide dimethylformamide complex (SO₃•DMF)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine or Pyridine (as a base)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenolic substrate (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of sulfur trioxide dimethylformamide complex (1.2-1.5 equivalents) in DMF dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by an appropriate method such as column chromatography.
Quantitative Data Summary:
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | SO₃•DMF (1.5 eq) | DMF | 0 to RT | 6 | 80-92 |
| N-hydroxylamine | SO₃•DMF (1.1 eq) | DMF | 40 | 1 | 75-88[5] |
Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a powerful and highly reactive sulfating agent. Due to its corrosive nature and reactivity with water, it must be handled with extreme care in a well-ventilated fume hood. It is often used with a base like pyridine or triethylamine to neutralize the HCl byproduct.[6]
Applications:
-
Sulfation of alcohols and phenols, particularly when other agents are not effective.[6]
-
Large-scale industrial sulfation processes.
Experimental Protocol: Sulfation of a Secondary Alcohol
Materials:
-
Secondary alcohol
-
Chlorosulfonic acid
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Anhydrous Pyridine or Triethylamine
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the secondary alcohol (1 equivalent) and anhydrous pyridine or triethylamine (1.2 equivalents) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel. Caution: The reaction is exothermic and generates HCl gas.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-6 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Secondary Alcohol | ClSO₃H (1.1 eq) | DCM/Pyridine | 0 to RT | 4 | 70-85 |
| Phenol | ClSO₃H (1.0 eq) | DCM | RT | 2 | 65-80[6] |
Visualizations
Caption: General workflow for a chemical sulfation reaction.
Caption: Role of sulfation in xenobiotic metabolism.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. lifechempharma.com [lifechempharma.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide (ethanamide) is a versatile and fundamental building block in organic synthesis. As the simplest amide derived from acetic acid, it serves as a readily available source of the acetamido group and as a precursor for various nitrogen-containing compounds. Its utility spans from being a polar solvent to a key reactant in the formation of C-N bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. While direct applications of acetamide sulfate are not extensively documented in the literature, its nature as a salt of acetamide and sulfuric acid suggests its potential use as a solid, acidic source of acetamide or as a catalyst in acid-mediated reactions. This document provides detailed application notes and experimental protocols for the use of acetamide in several key organic transformations.
Key Applications of Acetamide in Organic Synthesis
Acetamide is a valuable reagent in a variety of synthetic transformations, including:
-
N-Acetylation Reactions: As a straightforward and economical acetylating agent for amines.
-
Synthesis of Heterocyclic Compounds: As a precursor for the formation of various nitrogen-containing ring systems.
-
Precursor for Drug Synthesis: Utilized in the synthesis of bioactive molecules, including melatonin and derivatives of COX-II inhibitors.
-
Hofmann Rearrangement: As a substrate for the synthesis of methylamine.
Application Note 1: Acetamide in N-Arylation Reactions
The introduction of an acetamido group onto an aromatic ring is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. Acetamide can be used as the nitrogen source in copper- or palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. These reactions provide a powerful method for the formation of N-arylacetamides.
Quantitative Data for N-Arylation of Iodoferrocenes with Acetamide[1][2]
| Entry | Iodoferrocene Substrate | Product | Yield (%) |
| 1 | Iodoferrocene | N-Ferrocenylacetamide | 75 |
| 2 | 1'-Bromo-1-iodoferrocene | N-(1'-Bromoferrocenyl)acetamide | 68 |
| 3 | 1'-Acetyl-1-iodoferrocene | N-(1'-Acetylferrocenyl)acetamide | 55 |
Experimental Protocol: Copper-Catalyzed N-Arylation of Iodoferrocene with Acetamide[1][2]
This protocol describes the synthesis of N-ferrocenylacetamide from iodoferrocene and acetamide.
Materials:
-
Iodoferrocene
-
Acetamide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Tripotassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Argon (or other inert gas)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add iodoferrocene (1.0 mmol), acetamide (1.2 mmol), copper(I) iodide (0.1 mmol), and tripotassium phosphate (2.0 mmol).
-
Add anhydrous dioxane (5 mL) to the tube, followed by N,N'-dimethylethylenediamine (0.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C for 14 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-ferrocenylacetamide.
Caption: Biosynthetic pathway of melatonin from L-tryptophan.
Application Note 3: Acetamide in the Synthesis of COX-II Inhibitors
Acetamide derivatives are important structural motifs in many selective cyclooxygenase-II (COX-II) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The acetamide moiety is often introduced through the coupling of a carboxylic acid with an amine. While acetamide itself may not be the direct precursor in all cases, the synthesis of these inhibitors highlights the importance of the acetamide functional group in medicinal chemistry.
[1][2][3][4][5]#### General Synthetic Strategy for Acetamide-Containing COX-II Inhibitors
A common approach involves the reaction of a substituted phenylacetic acid with a heterocyclic amine in the presence of a coupling agent to form the desired acetamide derivative.
Experimental Protocol: General Procedure for the Synthesis of Heterocyclic Acetamide Derivatives
This protocol provides a general method for the synthesis of amide bonds found in many COX-II inhibitors.
Materials:
-
Substituted Phenylacetic Acid
-
Heterocyclic Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the substituted phenylacetic acid (1.0 mmol) in anhydrous DCM or DMF (10 mL).
-
Add EDC·HCl (1.2 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add the heterocyclic amine (1.0 mmol) followed by the dropwise addition of TEA or DIPEA (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship in COX-II Inhibitor Synthesis:
Caption: Key components in the synthesis of acetamide-based COX-II inhibitors.
Conclusion
Acetamide is a cornerstone reagent in organic synthesis, offering a versatile and cost-effective means for introducing the acetamido group and constructing more complex nitrogen-containing molecules. The protocols provided herein offer a starting point for researchers in the synthesis of N-arylated compounds, bioactive molecules like melatonin, and precursors for drug development. While the direct synthetic utility of this compound remains to be broadly explored and documented, its potential as a solid, acidic equivalent of acetamide warrants further investigation in acid-catalyzed transformations.
References
Application Notes and Protocols: Acetamide Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a proposed experimental protocol for the synthesis and characterization of acetamide sulfate, a salt formed from acetamide and sulfuric acid. While specific biological data for this compound is not extensively available in the current literature, we summarize the known biological activities and signaling pathways of various acetamide derivatives to provide a contextual framework for future research and drug development efforts.
Proposed Synthesis of this compound
This protocol outlines a proposed method for the synthesis of this compound via a direct acid-base reaction between acetamide and sulfuric acid.[1]
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Acetamide (CH₃CONH₂) | Reagent | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), 98% | ACS Reagent | Fisher Scientific |
| Diethyl Ether (anhydrous) | ACS Reagent | VWR |
| Deionized Water | - | In-house |
| Round-bottom flask (100 mL) | - | Pyrex |
| Magnetic stirrer and stir bar | - | IKA |
| Ice bath | - | - |
| Dropping funnel | - | Kimble |
| Büchner funnel and flask | - | - |
| Filter paper | - | Whatman |
| pH paper | - | - |
| Glassware (beakers, graduated cylinders) | - | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.91 g (0.1 mol) of acetamide in 30 mL of anhydrous diethyl ether.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Acid Addition: Slowly add a stoichiometric equivalent of concentrated sulfuric acid (98%, 5.4 mL, 0.1 mol) dropwise to the stirred acetamide solution using a dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. A white precipitate of this compound should form.
-
Isolation: Isolate the product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with two portions of 15 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to a constant weight.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Synthesis Workflow Diagram
References
Application Notes and Protocols for Acetamide-Sulfonamide Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetamide and sulfonamide moieties are prevalent structural motifs in a wide array of clinically approved drugs and bioactive molecules.[1] The strategic combination of these two functional groups into a single molecular scaffold, forming acetamide-sulfonamide derivatives, has emerged as a promising strategy in medicinal chemistry for the development of novel therapeutic agents with diverse pharmacological activities.[1][2] These scaffolds have been explored for their potential as enzyme inhibitors, antioxidants, antimicrobial, and analgesic agents.[1][3][4][5] This document provides an overview of the applications of acetamide-sulfonamide derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and evaluation.
Medicinal Chemistry Applications
The versatility of the acetamide-sulfonamide scaffold allows for the fine-tuning of physicochemical and pharmacological properties through systematic structural modifications. This has led to the discovery of potent molecules with a range of biological activities.
Enzyme Inhibition
A significant application of acetamide-sulfonamide derivatives is in the design of enzyme inhibitors. The sulfonamide group can mimic a tetrahedral transition state or interact with key active site residues, while the acetamide portion can be modified to achieve selectivity and improve pharmacokinetic properties.
-
Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Acetamide-sulfonamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen have been synthesized and shown to be potent urease inhibitors.[1][2] Some of these compounds exhibit competitive or mixed modes of inhibition.[1]
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase inhibitors. The incorporation of an acetamide group can lead to the development of potent and selective inhibitors for various carbonic anhydrase isoforms implicated in glaucoma, epilepsy, and cancer.
-
Covalent Inhibition: α-Sulfamate acetamides have been developed as tunable and low-reactivity electrophiles for targeted covalent inhibitors.[6] This chemistry allows for the site-specific labeling of proteins and the development of "turn-on" fluorescent probes.[6] For instance, an acrylamide-based covalent inhibitor for Bruton's tyrosine kinase (BTK), ibrutinib, was successfully modified with a sulfamate acetamide electrophile.[6]
Antioxidant Activity
Several studies have reported the synthesis of acetamide derivatives with significant antioxidant properties.[3][7][8] These compounds are capable of scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and inflammation. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in cell-based models.[3][7]
Antimicrobial and Antifungal Activity
The sulfonamide group is a classic pharmacophore in antibacterial drugs. The conjugation with an acetamide moiety can lead to new antimicrobial agents with improved efficacy or a broader spectrum of activity.[5] For example, p-acetamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast C. glabrata.[5] Some acetamide-sulfonamide derivatives have also shown promising antifungal activity.[5]
Analgesic and Anti-inflammatory Activity
Acetamide derivatives have been investigated for their potential as analgesic and anti-inflammatory agents.[4][7] Their efficacy is often assessed in animal models using tests such as the hot-plate, tail-clip, and acetic acid-induced writhing tests.[4]
Quantitative Data
The biological activities of various acetamide-sulfonamide derivatives have been quantified to establish structure-activity relationships (SAR).
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| Ibuprofen-sulfathiazole conjugate | Urease Inhibition | IC50: 9.95 ± 0.14 µM | [1] |
| Flurbiprofen-sulfadiazine conjugate | Urease Inhibition | IC50: 16.74 ± 0.23 µM | [1] |
| Flurbiprofen-sulfamethoxazole conjugate | Urease Inhibition | IC50: 13.39 ± 0.11 µM | [1] |
| Diclofenac-sulfanilamide conjugate | Urease Inhibition | IC50: 3.59 ± 0.07 µM | [9] |
| Diclofenac-sulfacetamide conjugate | Urease Inhibition | IC50: 5.49 ± 0.34 µM | [9] |
| Mefenamic acid-sulfanilamide conjugate | Urease Inhibition | IC50: 7.92 ± 0.27 µM | [9] |
| Mefenamic acid-sulfamethoxazole conjugate | Urease Inhibition | IC50: 8.35 ± 0.26 µM | [9] |
| Ibrutinib-based sulfamate acetamide (3c) | BTK autophosphorylation inhibition | IC50: 3.6 nM | [6] |
| Ibrutinib-based sulfamate acetamide (3b) | BTK autophosphorylation inhibition | IC50: 6 nM | [6] |
| p-Acetamide | DPPH radical scavenging | 99.95% scavenging | [5] |
| MPAEMA | DPPH radical scavenging | 99.68% scavenging | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Acetamidosulfonamide Derivatives
This protocol describes a general method for the synthesis of N-substituted acetamidosulfonamide derivatives.[10]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL).
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred mixture of amine and sodium carbonate at room temperature.
-
Allow the reaction to stir at room temperature for the appropriate time (typically monitored by TLC until completion).
-
After the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure acetamidosulfonamide derivative.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10]
Protocol 2: Synthesis of NSAID-Sulfonamide Conjugates via Amide Coupling
This protocol outlines the synthesis of acetamide-sulfonamide scaffolds by conjugating NSAIDs with sulfa drugs.[1]
Materials:
-
NSAID (e.g., ibuprofen, flurbiprofen)
-
Sulfa drug (e.g., sulfanilamide, sulfathiazole)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the NSAID (1 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the sulfa drug (1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the desired conjugate.
-
Confirm the structure of the synthesized compound using IR, 1H NMR, and 13C NMR spectroscopy.[1]
Visualizations
Caption: Synthetic workflow for acetamidosulfonamide derivatives.
References
- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetamide-Catalyzed Sulfation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfation, the addition of a sulfate group (-SO₃H) to a molecule, is a critical transformation in both biological and synthetic chemistry. In drug development, sulfation can modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents, influencing their solubility, metabolism, and biological activity. While various reagents exist for the sulfation of alcohols, the use of sulfamic acid catalyzed by acetamide offers a valuable alternative, particularly for substrates that may be sensitive to more aggressive sulfating agents. This method is noted for its utility in the sulfation of long-chain secondary alcohols and esters of polyhydric alcohols.[1]
This document provides detailed application notes and protocols for the sulfation of alcohols using sulfamic acid with acetamide as a catalyst. It is intended to furnish researchers and professionals in drug development with the necessary information to effectively utilize this methodology.
Reaction Principle
The sulfation of an alcohol with sulfamic acid is an equilibrium process. Acetamide acts as a catalyst to accelerate the reaction, shifting the equilibrium towards the formation of the sulfated product. The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of sulfamic acid, leading to the formation of the corresponding alkyl sulfate and ammonia.
Proposed Catalytic Mechanism
While the precise mechanism of acetamide catalysis in this reaction is not definitively established in recent literature, a plausible pathway involves the in-situ formation of a more reactive sulfating intermediate. Acetamide, being an amide, can interact with sulfamic acid. This interaction may proceed through a proton transfer followed by the formation of a mixed anhydride or a related activated species. This activated intermediate is then more susceptible to nucleophilic attack by the alcohol.
Below is a diagram illustrating a proposed logical workflow for the acetamide-catalyzed sulfation of an alcohol.
References
Application Notes and Protocols: Acetamide-Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide, the simplest amide derived from acetic acid, serves as a versatile reagent and an important building block in organic synthesis. Its reactions with sulfuric acid are fundamental transformations that can be controlled to yield distinct products based on the reaction conditions. This document provides detailed application notes and experimental protocols for two primary reactions of acetamide with sulfuric acid: acid-catalyzed hydrolysis to produce acetic acid and ammonium sulfate, and the acid-base reaction to form acetamide sulfate salt. Understanding and controlling these reaction conditions are crucial for various applications in research and development, including synthetic route optimization and mechanistic studies.
Reaction Overview
The reaction between acetamide and sulfuric acid can proceed via two main pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of water and heat, sulfuric acid catalyzes the hydrolysis of acetamide to yield acetic acid and ammonium sulfate. This reaction is typically favored by using dilute sulfuric acid and elevated temperatures.
-
Acid-Base Reaction: Under anhydrous or highly concentrated conditions, acetamide acts as a base and reacts with the strong acid, sulfuric acid, to form a salt, this compound. This is a simple protonation reaction.
Controlling the concentration of sulfuric acid and the reaction temperature are the key factors in directing the outcome of the reaction.
Data Presentation
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Acetamide
The following table summarizes the effect of solvent composition on the rate constant of the acid-catalyzed hydrolysis of acetamide at various temperatures. This data is adapted from studies on the kinetics of amide hydrolysis.
| Temperature (°C) | Solvent System (Water:Ethylene Glycol, %w/w) | Rate Constant, k (L mol⁻¹ s⁻¹) |
| 25 | 100:0 | 1.05 x 10⁻⁴ |
| 25 | 80:20 | 0.85 x 10⁻⁴ |
| 25 | 60:40 | 0.68 x 10⁻⁴ |
| 45 | 100:0 | 6.45 x 10⁻⁴ |
| 45 | 80:20 | 5.20 x 10⁻⁴ |
| 45 | 60:40 | 4.15 x 10⁻⁴ |
| 65 | 100:0 | 3.10 x 10⁻³ |
| 65 | 80:20 | 2.50 x 10⁻³ |
| 65 | 60:40 | 2.00 x 10⁻³ |
Data is illustrative and based on trends observed in kinetic studies of amide hydrolysis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Acetamide to Acetic Acid
This protocol describes a general laboratory procedure for the hydrolysis of acetamide using dilute sulfuric acid.
Materials:
-
Acetamide
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (for neutralization and workup)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of Dilute Sulfuric Acid: In a fume hood, slowly add 50 mL of concentrated sulfuric acid to 150 mL of deionized water in a flask, with cooling in an ice bath. This will produce a dilute sulfuric acid solution.
-
Reaction Setup: Place 20 g of acetamide into a 500 mL round-bottom flask.
-
Reaction Initiation: Carefully add the prepared dilute sulfuric acid to the flask containing acetamide.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the evolution of ammonia, which can be tested with moist litmus paper (it will turn blue).
-
Product Isolation (Distillation): After the reflux period, allow the reaction mixture to cool to room temperature. Set up a simple distillation apparatus.
-
Distillation: Gently heat the mixture to distill the acetic acid. Collect the fraction boiling at approximately 118°C.
-
Purification: The collected acetic acid can be further purified by redistillation if necessary.
Expected Yield: The yield of acetic acid is typically in the range of 70-85%, depending on the reaction time and efficiency of the distillation.
Protocol 2: Synthesis of this compound
This protocol outlines the procedure for the formation of this compound salt through an acid-base reaction.
Materials:
-
Acetamide
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Diethyl Ether
-
Beaker
-
Stirring rod
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Acetamide: In a dry beaker, dissolve 10 g of acetamide in 50 mL of anhydrous diethyl ether.
-
Cooling: Place the beaker in an ice bath and stir the solution until the temperature is between 0-5°C.
-
Acid Addition: While stirring, slowly and dropwise add an equimolar amount of concentrated sulfuric acid. A white precipitate of this compound will form.
-
Reaction Completion: Continue stirring for an additional 15-20 minutes in the ice bath to ensure complete precipitation.
-
Isolation of Product: Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the this compound in a desiccator over a suitable drying agent.
Note: this compound is hygroscopic and should be handled and stored in a dry environment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the acid-catalyzed hydrolysis of acetamide.
Caption: Acid-base reaction between acetamide and sulfuric acid.
Conclusion
The reaction of acetamide with sulfuric acid can be effectively controlled to produce either acetic acid and ammonium sulfate through hydrolysis or this compound via an acid-base reaction. The protocols and data provided herein offer a comprehensive guide for researchers to perform these reactions, understand the underlying principles, and apply them in their synthetic endeavors. Careful control of reaction parameters, particularly water content and temperature, is paramount to achieving the desired outcome with high efficiency and purity.
Application Notes and Protocols: The Role of Acetamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide and its derivatives are pivotal in the synthesis of a wide array of pharmaceutical compounds. The acetamido group (-NHCOCH₃) serves multiple functions, acting as a crucial protecting group, a key structural motif in active pharmaceutical ingredients (APIs), and a versatile solvent.[1][2] This document provides detailed application notes and experimental protocols for the use of acetamide, particularly in the synthesis of sulfonamide drugs, a significant class of antibacterial agents. While "acetamide sulfate" itself is primarily the result of a simple acid-base reaction where sulfuric acid protonates acetamide to protect the nitrogen's lone pair, the more prominent role of the acetamide group in the context of sulfates is in the synthesis of pharmaceuticals containing a sulfonyl group.[3]
Application 1: Acetamide as a Protecting Group in Sulfonamide Synthesis
A primary application of the acetamide group is to act as a protecting group for the amino (-NH₂) functionality of aniline during the synthesis of sulfanilamide and its derivatives. The acetylation of aniline to acetanilide is a critical first step that prevents unwanted side reactions during the subsequent chlorosulfonation.
Logical Workflow for Sulfanilamide Synthesis
The following diagram illustrates the key stages in the synthesis of sulfanilamide, highlighting the protective role of the acetamide group.
Caption: Workflow for the synthesis of sulfanilamide from aniline.
Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline [4]
-
Materials: Aniline, acetic anhydride, hydrochloric acid, sodium acetate trihydrate.
-
Procedure:
-
Add 3.6 mL of aniline to 100 mL of 0.4 M hydrochloric acid in a 250 mL Erlenmeyer flask with stirring.
-
Warm the mixture to 50°C.
-
In a separate beaker, dissolve 6.0 g of sodium acetate trihydrate in 20 mL of water.
-
To the warm aniline hydrochloride solution, add 4.4 mL of acetic anhydride in one portion with rapid stirring.
-
Immediately add the sodium acetate solution.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the product from a minimum amount of hot water to obtain pure acetanilide.
-
Protocol 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride [4]
-
Materials: Dry acetanilide, chlorosulfonic acid.
-
Procedure:
-
Place 2.7 g of dry acetanilide in a dry 50 mL round-bottom flask.
-
In a fume hood, carefully add 8.0 mL of chlorosulfonic acid to a dropping funnel.
-
Slowly add the chlorosulfonic acid to the acetanilide with stirring.
-
Gently warm the mixture to 60-70°C for 30 minutes to complete the reaction (HCl gas will evolve).
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
-
Protocol 3: Synthesis of p-Acetamidobenzenesulfonamide [4]
-
Materials: p-Acetamidobenzenesulfonyl chloride, concentrated aqueous ammonia.
-
Procedure:
-
Place the crude p-acetamidobenzenesulfonyl chloride in a 125 mL Erlenmeyer flask.
-
Add 15 mL of concentrated (28%) aqueous ammonia.
-
Stir the mixture vigorously to ensure complete reaction.
-
Collect the product by vacuum filtration and wash with cold water.
-
Protocol 4: Synthesis of Sulfanilamide (Deprotection) [4][5]
-
Materials: p-Acetamidobenzenesulfonamide, 6 M hydrochloric acid, saturated sodium carbonate solution.
-
Procedure:
-
Place the p-acetamidobenzenesulfonamide in a 50 mL round-bottom flask.
-
Add an amount of 6 M hydrochloric acid equal to twice the weight of the p-acetamidobenzenesulfonamide.[5]
-
Heat the mixture at reflux for 45 minutes.[5]
-
Allow the solution to cool to room temperature.
-
Slowly neutralize the cooled reaction mixture with a saturated sodium carbonate solution until it is slightly alkaline.[5]
-
Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.[5]
-
Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.[5]
-
Application 2: Synthesis of N-Substituted Acetamidosulfonamide Derivatives
The intermediate, p-acetamidobenzenesulfonyl chloride, is a versatile precursor for the synthesis of a variety of N-substituted sulfonamides with potential therapeutic applications. The general reaction involves the condensation of the sulfonyl chloride with a primary or secondary amine.
General Reaction Scheme
Caption: General synthesis of N-substituted p-acetamidobenzenesulfonamides.
Experimental Protocol for N-Substituted Acetamidosulfonamides[3]
-
Materials: 4-Acetamidobenzenesulfonyl chloride, desired amine, sodium carbonate, dichloromethane, distilled water.
-
Procedure:
-
Dissolve 5 mmol of the desired amine and 7 mmol of sodium carbonate in 20 mL of dichloromethane.
-
In a separate flask, dissolve 5 mmol of 4-acetamidobenzenesulfonyl chloride in 30 mL of dichloromethane.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add 20 mL of distilled water to the reaction mixture.
-
Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Combine the organic extracts and wash with 30 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data for Synthesized Acetamidosulfonamide Derivatives[3]
| Compound | Amine Used | Yield (%) | Melting Point (°C) |
| 3 | 3-(Aminomethyl)pyridine | 74 | 179-180 |
| 4 | (Tetrahydrofuran-2-yl)methanamine | 79 | 130-132 |
| 10 | Cyclohexylamine | 70 | 213-215 |
Other Applications of Acetamide in Pharmaceuticals
Beyond its role in sulfonamide synthesis, acetamide and its derivatives have a broad range of applications in the pharmaceutical industry:
-
Solvent: Due to its high dielectric constant, acetamide is an excellent solvent for a variety of organic and inorganic compounds and is used as a solvent in the synthesis of antibiotics such as chloramphenicol.[2]
-
Raw Material: Acetamide serves as a starting material for the manufacture of various drugs and fungicides.[2] N-haloacetamides, produced by the halogenation of acetamide, are useful halogenating reagents in organic synthesis.[2]
-
Therapeutic Potential: The acetamide moiety is a common feature in many clinically prescribed drugs due to its therapeutic potential in treating infections, convulsions, and allergies.[6] Derivatives of acetamide have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[7][8]
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 3. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interpretation of Acetamide Sulfate NMR Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide, a simple primary amide, serves as a fundamental building block in organic synthesis and is a constituent of various biologically relevant molecules. In acidic conditions, such as in the presence of sulfuric acid, acetamide is protonated to form acetamide sulfate. Understanding the structural changes upon protonation is crucial for reaction mechanism studies, drug design, and formulation development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules in solution. This application note provides a detailed guide to the interpretation of ¹H and ¹³C NMR data for this compound, including experimental protocols and data analysis.
Data Presentation
The chemical shifts of acetamide are significantly altered upon protonation by sulfuric acid. The electron-withdrawing effect of the protonated carbonyl group leads to a downfield shift of the adjacent methyl and amino protons. The following tables summarize the ¹H and ¹³C NMR chemical shifts for neutral acetamide and its protonated form, this compound.
Table 1: ¹H NMR Chemical Shift Data
| Compound | Solvent | Methyl Protons (δ, ppm) | Amide Protons (δ, ppm) |
| Acetamide | D₂O | ~2.0 | Not typically observed |
| This compound | 98% H₂SO₄ | 2.6 | 9.4 and 9.8 |
Note: In D₂O, the acidic amide protons of neutral acetamide exchange with deuterium and are often not observed. In concentrated sulfuric acid, proton exchange is slowed, allowing for the observation of the distinct amide proton signals.
Table 2: ¹³C NMR Chemical Shift Data
| Compound | Solvent | Methyl Carbon (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| Acetamide | D₂O | ~22.5 | ~175 |
| This compound | H₂SO₄ | ~25.5 | ~180.5 |
Interpretation of NMR Spectra
The downfield shift of the methyl protons from approximately 2.0 ppm in neutral acetamide to 2.6 ppm in this compound is indicative of the increased deshielding effect of the now protonated carbonyl group. Similarly, the carbonyl carbon chemical shift moves downfield from around 175 ppm to approximately 180.5 ppm upon protonation. The most significant change is the appearance of two distinct signals for the amide protons at 9.4 and 9.8 ppm in concentrated sulfuric acid. This is due to the restricted rotation around the C-N bond, a characteristic feature of the partial double bond character of the amide linkage, which is enhanced upon O-protonation. This restricted rotation makes the two amide protons chemically non-equivalent.
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
Safety Precautions: Concentrated sulfuric acid is extremely corrosive and hygroscopic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing the sample, always add the acid to the acetamide slowly , as the dissolution can be exothermic.
Materials:
-
Acetamide
-
Deuterated sulfuric acid (D₂SO₄, 96-98%)
-
NMR tube
-
Glass vial
-
Pipette
Procedure:
-
Weigh approximately 10-20 mg of acetamide directly into a clean, dry glass vial.
-
In a fume hood, carefully add approximately 0.5-0.7 mL of deuterated sulfuric acid to the vial containing the acetamide. Add the acid dropwise and swirl the vial gently to aid dissolution. The reaction is exothermic, so proceed with caution.
-
Once the acetamide is completely dissolved, carefully transfer the solution into an NMR tube using a clean pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
-
Insert the prepared NMR tube into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the D₂SO₄.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.
Mandatory Visualizations
Caption: Protonation of Acetamide by Sulfuric Acid.
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetamide Sulfate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for reactions involving acetamide and sulfate-containing reagents. The guides address common issues encountered during experimentation, offering solutions based on established protocols and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when acetamide is mixed with sulfuric acid?
When acetamide is combined with sulfuric acid, the principal reaction is a straightforward acid-base reaction. The sulfuric acid protonates the acetamide, forming acetamide sulfate.[1][2] This is typically not a reaction where "yield" in the sense of product formation is a major issue, as it is a rapid and quantitative protonation. However, issues can arise from side reactions, particularly if water is present.
Q2: My yield of this compound is low. What are the likely causes?
A low yield when trying to isolate this compound is often due to hydrolysis. In the presence of water and acid, acetamide can hydrolyze to acetic acid and ammonium ions.[3][4][5] This side reaction consumes the acetamide, thereby reducing the amount of this compound that can be recovered.
Q3: How can I minimize the hydrolysis of acetamide in the presence of sulfuric acid?
To minimize hydrolysis, it is crucial to control the amount of water in the reaction mixture and the temperature. Using concentrated sulfuric acid and anhydrous conditions will significantly reduce the rate of hydrolysis. Keeping the temperature low will also slow down the hydrolysis reaction.
Q4: I am trying to perform a sulfonation reaction on acetanilide and experiencing low yields. What factors should I investigate?
The sulfonation of acetanilide, often using chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride, is a complex reaction where yield can be affected by several factors.[6][7] Key parameters to optimize include:
-
Reaction Temperature: The temperature needs to be carefully controlled. For the chlorosulfonation of acetanilide, temperatures around 114°C have been shown to give good yields of the intermediate.[8]
-
Ratio of Reactants: An excess of the sulfonating agent is often used to drive the reaction to completion, but the optimal ratio should be determined experimentally.
-
Reaction Time: Sufficient time must be allowed for the reaction to complete. Incomplete reactions will naturally lead to lower yields.
-
Moisture: The presence of water can lead to the decomposition of the chlorosulfonic acid and other side reactions, reducing the yield.[6]
Q5: Are there any common side reactions during the sulfonation of acetanilide?
Yes, besides an incomplete reaction, potential side reactions include the formation of the ortho-isomer instead of the desired para-isomer and polysulfonation. The formation of sulfones as by-products can also occur, which can contaminate the final product and reduce the overall yield.[9]
Troubleshooting Guide for Low Yield in Acetanilide Sulfonation
This guide provides a systematic approach to troubleshooting low yields in the synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction time or temperature. | Increase the reaction time or temperature according to established protocols. Monitor the reaction progress using techniques like TLC or HPLC. |
| Insufficient amount of sulfonating agent. | Experiment with slightly increasing the molar ratio of chlorosulfonic acid to acetanilide. | |
| Formation of multiple products (isomers) | Suboptimal reaction temperature. | Carefully control the reaction temperature. The formation of the para-isomer is generally favored under specific temperature conditions.[8] |
| Product decomposes during workup | Reaction with water during quenching. | Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat and minimize decomposition.[10] |
| Difficulty in isolating the product | Improper pH during precipitation. | Ensure the pH is adjusted correctly to precipitate the product. For p-acetaminobenzenesulfinic acid, acidification with sulfuric acid is required.[11] |
| Product is soluble in the workup solvent. | Use cold water to wash the crude product to minimize loss due to solubility.[6] |
Data on Reaction Parameters vs. Yield
The following table summarizes the effect of different reaction parameters on the yield of p-acetamidobenzenesulfonyl chloride from acetanilide, based on literature data.
| Parameter | Condition | Yield (%) | Reference |
| Temperature | 98°C | 81.08 | [8] |
| 102°C | 82.63 | [8] | |
| 106°C | 84.27 | [8] | |
| 110°C | 86.59 | [8] | |
| 114°C | 90.05 | [8] | |
| Reactant Ratio (Intermediate:2-Aminothiazole) | 3:1 (with Pyridine) | 91.34 | [8] |
| Catalyst (in a modified process) | Ammonium Chloride | 86.3 | [12] |
Experimental Protocols
Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This protocol is adapted from established laboratory procedures for the chlorosulfonation of acetanilide.[6][10]
Materials:
-
Acetanilide (dry)
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (for recrystallization)
Procedure:
-
In a dry flask, place 20g of dry acetanilide.
-
In a fume hood, carefully add 50ml of chlorosulfonic acid in small portions, shaking the flask intermittently.
-
Once the addition is complete, heat the flask on a water bath for 1 hour. An oily mixture should form.
-
Allow the flask to cool to room temperature.
-
Slowly and carefully pour the cooled oil mixture onto crushed ice with constant stirring.
-
The crude p-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with a small amount of cold water.
-
For purification, the product can be recrystallized from a suitable solvent like dichloromethane.[6]
Visualizations
Experimental Workflow for Acetanilide Sulfonation
Caption: Workflow for the synthesis of p-acetamidobenzenesulfonyl chloride.
Troubleshooting Logic for Low Yield
Caption: Logical steps for troubleshooting low reaction yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. quora.com [quora.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3935237A - Method of sulfonation of aromatic hydrocarbons with minimized by-product formation - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
common side reactions with acetamide sulfate
Welcome to the technical support center for acetamide sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a salt formed from the reaction of acetamide, a weak base, and sulfuric acid, a strong acid. Its chemical formula is C₂H₇NO₅S. In solution, it can exist in equilibrium with its constituent parts: acetamide, and sulfuric acid (which in turn can be present as bisulfate and sulfate ions).
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is the hydrolysis of acetamide, which is catalyzed by the acidic conditions inherent to the sulfate salt, especially in the presence of water. This reaction yields acetic acid and ammonium sulfate. At elevated temperatures, decomposition can also occur.
Q3: Is acetamide considered a hazardous impurity?
Yes, acetamide is considered a potential genotoxic impurity (GTI) and is a suspected carcinogen.[1] Therefore, its presence as an unreacted starting material or as a degradation product needs to be carefully monitored and controlled in pharmaceutical applications.
Q4: What are the typical impurities that might be present in this compound?
Impurities in this compound can originate from the synthesis of acetamide itself. These may include related compounds like N-[(2-aminophenyl)sulfonyl]-acetamide, N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)-acetamide, and residual solvents from purification such as acetone, benzene, or ethyl acetate.[]
Q5: How does the presence of sulfuric acid influence side reactions?
Concentrated sulfuric acid is a strong dehydrating and oxidizing agent.[3] In reactions involving this compound, particularly at higher concentrations or temperatures, the sulfuric acid component can promote dehydration of other reactants or products and potentially lead to charring or sulfonation of organic molecules.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected formation of acetic acid and/or ammonia odor. | Hydrolysis of this compound.[6][7][8][9] | - Conduct the reaction under anhydrous conditions if possible. - Lower the reaction temperature to minimize the rate of hydrolysis. - Use a non-aqueous solvent. - Implement a purification step (e.g., aqueous wash, recrystallization) to remove acetic acid and ammonium sulfate from the final product. |
| Reaction mixture darkens or charring is observed. | Dehydration or oxidation of organic materials by the sulfuric acid component.[3][4] | - Avoid excessive heating. - Ensure the concentration of this compound (and thus sulfuric acid) is not too high. - Consider using a different acid catalyst if the dehydrating properties of sulfuric acid are detrimental to the reaction. |
| Presence of unknown impurities in the final product. | Contamination of the starting this compound or formation of side products.[] | - Verify the purity of the this compound before use. - Analyze for common acetamide synthesis impurities. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. - Employ appropriate purification techniques such as chromatography or recrystallization. |
| Inconsistent reaction yields or rates. | Variability in the water content of the reagents or solvent, leading to inconsistent rates of hydrolysis. | - Use anhydrous solvents and reagents. - Standardize the workup procedure to ensure consistent removal of water-soluble byproducts. |
Data on Common Side Reactions
| Side Reaction | Reactants | Conditions | Major Products | Notes |
| Hydrolysis | Acetamide, Water | Acidic (from sulfate), Heat | Acetic Acid, Ammonium Ions[8][9] | This is the most common side reaction, especially in aqueous solutions. |
| Decomposition | Acetamide | High Temperature (>221°C) | Ammonia, Acetic Acid[10] | Can also produce carbon oxides and nitrogen oxides under fire conditions.[11] |
| Dehydration | Organic Reactants, Sulfuric Acid | Concentrated conditions, Heat | Alkenes (from alcohols), Carbon[3][12] | A potential side reaction if other organic molecules are present. |
| Sulfonation | Aromatic Compounds, Sulfuric Acid | Varies | Aryl Sulfonic Acids | Possible if aromatic solvents or reactants are used. |
Experimental Protocols
Protocol: Quantification of Acetamide Hydrolysis via HPLC
This protocol outlines a method to quantify the amount of acetamide that has hydrolyzed to acetic acid in a reaction mixture.
1. Objective: To determine the concentration of residual acetamide and formed acetic acid in a sample from a reaction involving this compound.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), pH adjusted to be compatible with the analytes and column.
-
Reference standards for acetamide and acetic acid.
-
Sample from the reaction mixture.
-
Diluent (e.g., a mixture of water and acetonitrile).
3. Standard Preparation:
-
Prepare a stock solution of acetamide and acetic acid of known concentration in the diluent.
-
Create a series of calibration standards by serially diluting the stock solution.
4. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30°C
6. Analysis:
-
Inject the calibration standards to generate a calibration curve for both acetamide and acetic acid.
-
Inject the prepared sample.
-
Identify the peaks for acetamide and acetic acid based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the sample using the calibration curve.
7. Calculation: Calculate the percentage of hydrolysis based on the initial amount of this compound used and the measured amounts of residual acetamide and formed acetic acid.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 3. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Products from Acetamide and Sulfation Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of products from reactions involving acetamide and sulfation processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in reactions involving acetamide or sulfating agents?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Residual acetamide, substrate, or sulfating agent (e.g., sulfur trioxide pyridine complex, chlorosulfonic acid).
-
Inorganic Salts: Sulfates (e.g., ammonium sulfate, sodium sulfate) are common by-products that can be challenging to remove from polar products.[1]
-
Side-Products: Over-sulfation leading to di- or tri-sulfated products, or hydrolysis of the starting material or product.
-
Acetamide-Related Impurities: If acetamide is formed in situ from acetonitrile, residual acetonitrile can be an impurity.[2] Ammonium acetate can also be present if the synthesis involves ammonia and acetic acid.[]
-
Degradation Products: Sulfate esters can be labile and may hydrolyze back to the alcohol under acidic conditions or at elevated temperatures, generating acetic acid and ammonium ions if acetamide is also hydrolyzed.[1][4][5]
Q2: My sulfated product is highly soluble in water, making extraction with organic solvents difficult. What can I do?
A2: The introduction of a sulfate group drastically increases a molecule's polarity and water solubility, making standard liquid-liquid extraction inefficient.[1] Consider these alternatives:
-
Salting Out: Add a large amount of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer to decrease the polarity of the aqueous phase and force your compound into the organic layer.
-
Continuous Liquid-Liquid Extraction: For compounds with moderate water solubility, a continuous extractor can be effective over a prolonged period.
-
Solid-Phase Extraction (SPE): Use a reverse-phase (e.g., C18) or ion-exchange SPE cartridge. The highly polar sulfated product may require a highly aqueous mobile phase for elution from a C18 cartridge.
-
Direct Precipitation: If the product is a salt (e.g., a sodium or potassium salt), it may be possible to precipitate it directly from the reaction mixture by adding a counter-ion or an anti-solvent.
Q3: My product seems to be degrading during purification. How can I prevent this?
A3: Sulfate groups can be labile, particularly under acidic conditions or at high temperatures.[1] To minimize degradation:
-
Maintain Neutral pH: Buffer your aqueous solutions to a pH of 6.5-8.0 during work-up and chromatography.
-
Avoid High Temperatures: Concentrate solutions at reduced pressure using a rotary evaporator with a low-temperature water bath. Avoid prolonged heating.
-
Use Mild Reagents: Neutralize acidic reaction mixtures carefully with a weak base like sodium bicarbonate rather than strong bases.
Q4: How can I effectively remove residual inorganic salts from my final product?
A4: Removing inorganic salts is a common challenge with highly polar, water-soluble products.[1]
-
Recrystallization: Choose a solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures, while the inorganic salts remain soluble or are completely insoluble. Polar solvents like ethanol, acetonitrile, or mixtures with water can be effective.[6]
-
Size Exclusion Chromatography (Gel Filtration): This technique separates molecules based on size. Your product will elute separately from the smaller inorganic salt ions.
-
Dialysis: For larger molecules, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove small salt ions.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can sometimes remove minor inorganic impurities.[1]
Q5: What analytical techniques are best for monitoring the purity of my sulfated product?
A5: Due to the high polarity of sulfated compounds, specialized analytical methods may be required.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice.[7] Standard C18 columns may provide inadequate retention; consider using columns designed for polar compounds, such as C18 Polar, pentafluorophenyl, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[7]
-
Thin-Layer Chromatography (TLC): Use highly polar mobile phases (e.g., mixtures of dichloromethane/methanol or ethyl acetate/methanol/water/acetic acid) to achieve good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify by-products.[7]
Troubleshooting Guide
This table addresses common problems encountered during the purification of sulfated products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Aqueous Work-up | 1. Product is highly water-soluble and remains in the aqueous layer.[1] 2. Emulsion formed during extraction, trapping the product. 3. Product degraded due to acidic or basic conditions.[1][4] | 1. Back-extract the aqueous layer multiple times with the organic solvent.[8] Consider using a more polar solvent like ethyl acetate. If ineffective, evaporate the water and purify the solid residue. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[9][10] 3. Ensure all aqueous solutions are buffered to a neutral pH (6.5-8.0) before extraction. Perform work-up at a low temperature (e.g., in an ice bath). |
| Poor Separation or Peak Tailing/Fronting in Chromatography | 1. The compound is too polar for the stationary phase (e.g., standard silica or C18).[7] 2. Inappropriate mobile phase polarity. 3. Ionic interactions with the stationary phase (e.g., silica gel). | 1. For column chromatography, consider using a more polar stationary phase like alumina or a bonded phase (e.g., diol, amino). For HPLC, use a HILIC or ion-exchange column.[7] 2. Increase the polarity of the eluent system significantly. For reverse-phase, use a highly aqueous mobile phase. 3. Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds), to suppress ionic interactions. |
| Product Fails to Crystallize | 1. Solution is not sufficiently saturated. 2. The product is an oil or amorphous solid. 3. Presence of impurities inhibiting crystal formation. | 1. Concentrate the solution further. Try cooling to a lower temperature (e.g., 0 °C or -20 °C). 2. Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise to the solution until turbidity persists. Scratch the inside of the flask with a glass rod at the solvent line. 3. Perform an initial purification step (e.g., column chromatography) to remove major impurities before attempting recrystallization.[11][12] |
| Final Product is Contaminated with Inorganic Salts | 1. Salts co-precipitated with the product during crystallization. 2. Incomplete removal during aqueous washes. | 1. Re-crystallize the product from a different solvent system. Try dissolving the crude material in a minimal amount of a polar solvent (like methanol) and precipitating it with a less polar solvent (like ether or dichloromethane). 2. Use size exclusion chromatography or dialysis for salt removal.[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Polar Sulfated Compounds
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases (pH ~7-8).
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO, THF), remove it under reduced pressure via rotary evaporation.[13]
-
Extraction: Transfer the aqueous residue to a separatory funnel. Extract the mixture three to five times with a suitable organic solvent (e.g., ethyl acetate). For highly polar products, it may be necessary to saturate the aqueous layer with NaCl before extraction to reduce product solubility in water.[9]
-
Combine and Wash: Combine the organic layers and wash once with brine (saturated NaCl solution) to remove residual water.[10]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble when cold.[12] Common solvents for polar compounds include ethanol, methanol, isopropanol, acetonitrile, or mixtures of these with water or ethyl acetate.[6][14]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[14]
Visualizations
Caption: General experimental workflow for the purification of sulfated organic compounds.
Caption: Troubleshooting decision tree for low product yield after aqueous work-up.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 12. byjus.com [byjus.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
optimizing temperature for acetamide sulfate synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of acetamide sulfate. The information addresses common challenges and frequently asked questions to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the salt formed from the acid-base reaction between acetamide and sulfuric acid. In this reaction, the sulfuric acid protonates the acetamide molecule.[1][2] The formation of this compound is a straightforward protonation and not a complex synthesis that requires significant optimization of reaction parameters to improve yield.
Q2: What is the primary challenge in preparing this compound?
The main challenge is preventing the hydrolysis of acetamide, which is catalyzed by the presence of a strong acid like sulfuric acid, especially at elevated temperatures.[3][4] This competing reaction breaks down acetamide into acetic acid and ammonium sulfate. Therefore, temperature control is crucial to favor the formation of the stable this compound salt and minimize degradation.
Q3: What is the optimal temperature for this compound synthesis?
Low to ambient temperatures are recommended for the preparation of this compound. The goal is to facilitate the acid-base reaction while suppressing the rate of hydrolysis. Elevated temperatures will increase the rate of the undesired hydrolysis reaction.[5][6]
Q4: Can I use heat to increase the solubility of acetamide in sulfuric acid?
While gentle warming may be used with caution to aid dissolution, excessive heating should be avoided. Increased temperatures significantly accelerate the rate of acid-catalyzed hydrolysis, leading to the decomposition of the desired product.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no yield of solid this compound. | The product may be highly soluble in the solvent used. Alternatively, significant hydrolysis may have occurred, preventing the formation of the salt. | If solubility is the issue, consider changing the solvent or using a co-solvent to induce precipitation. To prevent hydrolysis, ensure the reaction is performed at a low temperature and with minimal water content. |
| The final product is impure and contains acetic acid. | This is a strong indication that hydrolysis of acetamide has occurred. This is more likely if the reaction was performed at an elevated temperature or for an extended period. | Repeat the synthesis at a lower temperature (e.g., 0-5 °C) and for a shorter duration. Ensure all reagents and glassware are dry to minimize water content. |
| The reaction mixture becomes excessively hot upon mixing acetamide and sulfuric acid. | The protonation of acetamide by a strong acid like sulfuric acid is an exothermic reaction. Uncontrolled addition can lead to a rapid increase in temperature, promoting hydrolysis. | Add the sulfuric acid dropwise to the acetamide solution while cooling the reaction vessel in an ice bath. This will help to dissipate the heat generated and maintain a low reaction temperature. |
| Difficulty in isolating the this compound product. | This compound may be hygroscopic or have high solubility in the reaction medium. | Try to isolate the product by precipitation with a non-polar solvent, or by careful removal of the solvent under reduced pressure at a low temperature. Store the final product in a desiccator. |
Data on Temperature Effects
The following table summarizes the expected effect of temperature on the reaction between acetamide and sulfuric acid in an aqueous environment.
| Temperature Range | Expected Outcome | Predominant Reaction |
| Low (0-25°C) | Stable formation of this compound. | Acid-Base Protonation |
| Moderate (25-50°C) | Increased rate of hydrolysis. A mixture of this compound, acetic acid, and ammonium sulfate is likely. | Competing Protonation and Hydrolysis |
| High (>50°C) | Significant and rapid hydrolysis of acetamide. Low yield of this compound.[6] | Predominantly Hydrolysis |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the preparation of this compound with an emphasis on temperature control to minimize hydrolysis.
Materials:
-
Acetamide
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
In a clean, dry round-bottom flask, dissolve a known quantity of acetamide in a minimal amount of a suitable anhydrous solvent (e.g., ethanol).
-
Place the flask in an ice bath and begin stirring the solution.
-
Slowly add a stoichiometric equivalent of concentrated sulfuric acid to the stirred solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound product under vacuum or in a desiccator.
Protocol 2: Acid-Catalyzed Hydrolysis of Acetamide
This protocol demonstrates the hydrolysis of acetamide at an elevated temperature, a competing reaction to be avoided during this compound synthesis.
Materials:
-
Acetamide
-
Dilute Sulfuric Acid (e.g., 1 M)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known amount of acetamide in a measured volume of dilute sulfuric acid in a round-bottom flask.
-
Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to a desired temperature (e.g., 50-70°C) and maintain it for a set period (e.g., 1-2 hours) with continuous stirring.
-
After the reaction period, allow the mixture to cool to room temperature.
-
The resulting solution will contain acetic acid and ammonium sulfate. The extent of hydrolysis can be determined by analytical methods such as titration or NMR spectroscopy.
Visualizations
Caption: Formation of this compound via Protonation.
Caption: Acid-Catalyzed Hydrolysis of Acetamide.
References
stability and degradation of acetamide sulfate
Technical Support Center: Acetamide Sulfate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the .
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A: this compound is an organic compound.[1] It is the salt formed from acetamide and sulfuric acid. Acetamide itself is primarily used as an organic solvent, a plasticizer, and a stabilizer for various materials like lacquers and explosives.[2][3] It also serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
A: The stability of this compound can be influenced by several factors, including:
-
Moisture: Acetamide is hygroscopic and sensitive to moisture.[4][5]
-
pH: It can undergo hydrolysis in the presence of strong acids or bases.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
Light: Direct sunlight may promote degradation.[5]
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to decomposition.[2]
Q3: What are the expected degradation products of this compound?
A: Under hydrolytic conditions (exposure to water, especially with acid or base catalysis), this compound is expected to break down into acetic acid and ammonia (or their corresponding salts).[6][7] In forced degradation studies, which involve more extreme conditions, a wider range of degradation products could potentially be formed.[8]
Q4: How should this compound be properly stored to ensure its stability?
A: To maintain the stability of this compound, it should be stored in a cool, dry place in tightly sealed containers to protect it from moisture and light.[2][4][5][9] It is also crucial to store it away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]
Troubleshooting Guides
This section addresses common problems that may arise during experiments involving this compound.
Issue 1: Unexpected peaks appear in my chromatogram after using this compound in a reaction.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Verify the purity of your this compound before use. Consider that it may have degraded due to improper storage (exposure to moisture, heat, or light). The unexpected peaks could correspond to acetic acid, ammonia, or other byproducts.
-
-
Possible Cause 2: Presence of Impurities in the Starting Material.
-
Troubleshooting Step: Common impurities in acetamide can include residual solvents from its manufacturing process or related substances formed during synthesis.[3][] It is advisable to obtain a certificate of analysis for your batch of this compound to check for known impurities.
-
-
Possible Cause 3: Reaction with Solvents or Other Reagents.
-
Troubleshooting Step: this compound might react with certain solvents or reagents under your experimental conditions. For instance, using acetonitrile as a solvent, especially in the presence of a base, can sometimes lead to the formation of acetamide as a byproduct.[11] Review the compatibility of all components in your reaction mixture.
-
Issue 2: My experiment is yielding lower than expected amounts of the desired product.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: If this compound is a key reactant, its degradation will lead to a lower effective concentration and consequently, a lower yield of your product. Re-evaluate your storage and handling procedures for this compound to minimize degradation.
-
-
Possible Cause 2: Incompatibility with Reaction Conditions.
-
Troubleshooting Step: Extreme pH or high temperatures can cause the degradation of this compound. If your reaction involves such conditions, consider if the this compound is degrading before it can participate in the desired reaction. You might need to adjust the reaction parameters, such as temperature or the order of reagent addition.
-
Issue 3: I am observing poor reproducibility in my experiments.
-
Possible Cause: Variable Quality of this compound.
-
Troubleshooting Step: Inconsistent results can sometimes be traced back to variations in the purity and stability of the starting materials. Ensure you are using a consistent source and batch of this compound. If you suspect degradation, it may be beneficial to use a fresh container or re-purify the existing stock if possible.
-
Data on Acetamide Stability
While specific quantitative data for the degradation of this compound under a wide range of conditions is not extensively published, the stability of the acetamide moiety is influenced by factors such as pH and temperature. The following table provides a conceptual summary of expected stability based on general chemical principles.
| Condition | Expected Stability of Acetamide Moiety | Potential Degradation Products |
| Acidic (e.g., 1M HCl) | Low; hydrolysis is catalyzed. | Acetic Acid, Ammonium Salt |
| Neutral (pH 7) | High at room temperature. | Minimal degradation. |
| Basic (e.g., 1M NaOH) | Low; hydrolysis is catalyzed. | Acetate Salt, Ammonia |
| Oxidative (e.g., H₂O₂) | Moderate; depends on conditions. | Various oxidation products. |
| Thermal (e.g., >70°C) | Moderate; degradation can occur. | Acetic Acid, Ammonia, and other byproducts. |
| Photolytic (UV/Vis light) | Generally stable, but degradation is possible with prolonged exposure. | Dependent on wavelength and intensity. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][12]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffer salts (e.g., phosphate, acetate)
-
HPLC system with a suitable detector (e.g., UV, MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Acid Hydrolysis:
-
Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M to 1 M).
-
Keep the solution at room temperature or heat to a moderate temperature (e.g., 60°C) for a defined period.
-
Periodically withdraw samples, neutralize them, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M to 1 M).
-
Follow the same procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with a suitable concentration of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature for a defined period and analyze samples at intervals.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound and a solution to elevated temperatures (e.g., 70°C) in a thermostatic oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time intervals and compare with a dark control.
-
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all its degradation products.
-
Characterize the major degradation products using techniques like LC-MS/MS if necessary.
-
Visualizations
References
- 1. This compound | C2H7NO5S | CID 186590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Acetamide Sulfate
This guide provides detailed information, troubleshooting advice, and safety protocols for handling and storing "acetamide sulfate."
Frequently Asked Questions (FAQs)
Q1: What exactly is "this compound?"
"this compound" is not a standard chemical name for a single, common compound. It typically refers to the product of an acid-base reaction between acetamide and sulfuric acid.[1] In this reaction, sulfuric acid protonates acetamide to form a salt.[1] Therefore, its properties are a composite of its components: acetamide (a solid, suspected carcinogen, and deliquescent substance) and sulfuric acid (a strong, corrosive acid).[2] The resulting substance should be handled with extreme caution, assuming the hazards of both parent compounds.
Q2: What are the primary hazards associated with this compound?
The primary hazards stem from the properties of both acetamide and sulfuric acid.
-
Corrosivity : Due to the sulfuric acid component, the substance is highly corrosive and can cause severe skin burns and eye damage.
-
Carcinogenicity : Acetamide is suspected of causing cancer (IARC Group 2B).[3][4] Therefore, the mixture should be handled as a potential carcinogen with extreme caution.[5]
-
Hygroscopic & Deliquescent Nature : Both sulfuric acid and acetamide absorb moisture from the air.[6][7] This can lead to clumping, degradation, and a loss of purity.
-
Reactivity : The substance is highly reactive. It can react violently with water (especially if concentrated), bases, oxidizing agents, and many metals.[5][8] Contact with metals may produce flammable hydrogen gas.[9]
Q3: What are the proper storage conditions for this compound?
Proper storage is critical to ensure safety and stability.
-
Container : Store in a tightly closed, corrosion-resistant container, such as glass or polyethylene.[10] The original container should be used whenever possible.
-
Environment : Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[10][11]
-
Incompatible Materials : Store separately from incompatible substances, including strong bases, oxidizing agents, reducing agents, organic materials, and metals.[6][8] Ideally, it should be stored in a dedicated acid/corrosives cabinet.[10]
-
Moisture Control : Due to its deliquescent nature, consider storing it inside a Flinn Chem-Saf™ bag or a desiccator to minimize moisture absorption.[7]
Q4: What Personal Protective Equipment (PPE) is required for handling?
A comprehensive set of PPE is mandatory to protect against the severe hazards.[12]
-
Eye/Face Protection : Wear close-fitting chemical splash goggles and a full-face shield.[13][14]
-
Skin Protection : An acid-resistant, chemical-resistant apron or coveralls should be worn.[14][15]
-
Hand Protection : Use elbow-length, chemical-resistant gloves (e.g., nitrile or neoprene).[12][14]
-
Respiratory Protection : Handle only in a certified chemical fume hood or a well-ventilated area to avoid inhaling vapors or dust.[11] If ventilation is inadequate, appropriate respiratory protection is necessary.[14]
-
Foot Protection : Acid-resistant boots are required, especially when handling larger quantities.[13]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Material has clumped or appears wet. | Absorption of atmospheric moisture due to its hygroscopic/deliquescent nature.[7] | The material's purity may be compromised. It may still be usable for some applications, but this should be determined by the lead researcher. To prevent this, ensure the container is always tightly sealed and consider storage in a desiccator. |
| Material is discolored (yellow/brown). | Degradation or reaction with impurities. | Do not use. Discoloration indicates a potential change in chemical composition and unforeseen reactivity. Dispose of the material following hazardous waste protocols. |
| Fumes are observed when opening the container. | Reaction with moisture in the air, releasing sulfuric acid aerosols. | This is a sign of high concentration and reactivity. Handle only within a chemical fume hood with appropriate respiratory protection. Ensure no incompatible materials are nearby. |
| Container shows signs of corrosion or degradation. | The material is reacting with the container. | Do not handle the container directly if its integrity is compromised. Place the entire container within a larger, compatible, sealed secondary container. Report the issue to your institution's Environmental Health & Safety (EHS) department for guidance on disposal. |
Data Summary
The properties of "this compound" must be inferred from its components.
| Property | Acetamide (CH₃CONH₂) | Sulfuric Acid (H₂SO₄) |
| CAS Number | 60-35-5[3] | 7664-93-9[16] |
| Physical State | Colorless to white crystalline solid[7] | Colorless, odorless, oily liquid[16] |
| Melting Point | 79-82 °C[6][7] | 10 °C[16] |
| Boiling Point | 221-222 °C[6][7] | ~290 °C[16] |
| Key Hazards | Suspected carcinogen[3], deliquescent[7], irritant[5] | Highly corrosive, causes severe burns, reacts violently with water[16] |
Experimental Protocols
Protocol 1: Small-Scale Spill Decontamination (<100 mL)
Objective: To safely neutralize and clean up a small spill of this compound.
Materials:
-
Spill containment kit (with absorbent pads or material like clay/vermiculite)[17]
-
pH indicator strips
-
Two heavy-duty, sealable plastic bags for waste[4]
-
Corrosion-resistant scoop or dustpan
-
Full PPE as described in the FAQ section
Procedure:
-
Alert Personnel & Secure Area : Immediately alert others in the lab. Cordon off the spill area to prevent exposure.[19]
-
Don PPE : Put on all required PPE before approaching the spill.
-
Contain the Spill : If the spill is spreading, use absorbent dams to contain it.[20]
-
Neutralize the Acid : Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outside and working inward.[18] Avoid creating dust. Bubbling or fizzing indicates neutralization is occurring.[18]
-
Continue Neutralization : Continue adding the neutralizing agent until the bubbling stops.
-
Verify pH : Once the reaction ceases, check the pH of the mixture with a pH strip to ensure it is neutral (pH ~7).[21]
-
Absorb the Residue : Cover the neutralized material with an inert absorbent like vermiculite or sand.[21]
-
Collect Waste : Carefully scoop the absorbed material into a heavy-duty plastic bag.[4] Double-bag the waste.[21]
-
Clean the Area : Wipe the spill area with a damp cloth or sponge. Collect the cleaning materials and place them in the waste bag.[4]
-
Dispose of Waste : Label the bag as hazardous waste and dispose of it according to your institution's EHS guidelines.[5]
-
Remove PPE & Wash Hands : Remove PPE and wash hands thoroughly.
Visualizations
Caption: Workflow for safe storage of this compound.
Caption: Emergency response workflow for an this compound spill.
References
- 1. Page loading... [guidechem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pallavchemicals.com [pallavchemicals.com]
- 4. flinnsci.com [flinnsci.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. Sulfuric Acid Storage Risks and Safety Tips [shethgroupofindustries.com]
- 10. laballey.com [laballey.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 14. oshatrainingschool.com [oshatrainingschool.com]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. fishersci.com [fishersci.com]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]
- 19. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 20. tnstate.edu [tnstate.edu]
- 21. westlab.com [westlab.com]
Technical Support Center: Acetamide Sulfate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acetamide sulfate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the salt formed from the simple acid-base reaction between acetamide and sulfuric acid. In this reaction, the sulfuric acid protonates the acetamide molecule.[1][2]
Q2: What is the primary challenge in synthesizing this compound?
The main challenge is preventing the hydrolysis of acetamide, which is catalyzed by the acidic conditions required for salt formation.[3][4][5] Amides are generally stable but can be hydrolyzed to their corresponding carboxylic acids and amines under acidic conditions, especially with heating.[5][6][7]
Q3: What are the expected products of acetamide hydrolysis?
Under acidic conditions, acetamide hydrolyzes to produce acetic acid and ammonium ions.[4][7][8][9]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound Crystals
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete reaction | Ensure stoichiometric amounts or a slight excess of sulfuric acid are used. The reaction is a straightforward acid-base neutralization.[1][2] | |
| Product remains dissolved | Acetamide is highly soluble in water.[10] The solubility of this compound may also be significant. Try precipitating the salt by adding a non-polar solvent in which the salt is insoluble. | |
| Hydrolysis of the product | The reaction should be carried out at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.[3][5] | |
| Improper workup | Avoid excessive use of water during the workup, as this can lead to the dissolution of the product and promote hydrolysis. |
Issue 2: Product is an oil or fails to crystallize
| Possible Cause | Troubleshooting Step | Explanation |
| Presence of impurities | Impurities can inhibit crystallization. Ensure high-purity acetamide and sulfuric acid are used. The crude product may require purification. | |
| Hygroscopic nature of the product | Acetamide itself is hygroscopic.[10] The resulting salt may also be deliquescent. Handle the product under anhydrous conditions and dry it thoroughly. | |
| Formation of a supersaturated solution | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product. |
Issue 3: Product is impure, showing signs of decomposition
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis during reaction or workup | As mentioned, use low temperatures and minimize contact with water.[3][5] | |
| Side reactions due to concentrated acid | While concentrated sulfuric acid is needed for protonation, excessively harsh conditions (high temperature, very high concentration) can lead to side reactions like dehydration of acetamide to acetonitrile or other decomposition pathways.[9][11] Use the appropriate concentration of sulfuric acid as determined by preliminary experiments. |
Experimental Protocols
General Protocol for this compound Synthesis
This is a generalized procedure and may require optimization.
-
Reaction Setup:
-
Dissolve a known quantity of acetamide in a minimal amount of a suitable inert solvent (e.g., a non-aqueous solvent in which both reactants are soluble but the product is not, if possible).
-
Cool the solution in an ice bath.
-
-
Addition of Sulfuric Acid:
-
Slowly add a stoichiometric equivalent of concentrated sulfuric acid dropwise to the cooled acetamide solution with constant stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
-
Isolation:
-
If a precipitate forms, collect the crystals by filtration.
-
Wash the crystals with a cold, anhydrous, non-polar solvent to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
-
-
Purification (if necessary):
-
Recrystallization can be attempted from a suitable solvent system. This will require experimentation to find a solvent in which the this compound is soluble at high temperatures but insoluble at low temperatures.
-
Characterization
-
Melting Point: Determine the melting point of the dried crystals. A sharp melting point is indicative of purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks of the ammonium salt and the sulfate ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon NMR can confirm the structure of the protonated acetamide.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acetamide | 59.07 | 79-81 | 221.2 |
| Sulfuric Acid | 98.08 | 10 | 337 |
| This compound | ~157.15 | - | - |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. Page loading... [guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Acetamide: Structure, Properties and Uses [allen.in]
- 10. Acetamide CAS#: 60-35-5 [m.chemicalbook.com]
- 11. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
Technical Support Center: Acetamide-Sulfuric Acid Reaction Byproducts Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of byproducts in the reaction of acetamide with sulfuric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts of the reaction between acetamide and sulfuric acid?
The reaction of acetamide with sulfuric acid can yield different products depending on the reaction conditions, such as temperature and the concentration of sulfuric acid. The main reactions include:
-
Hydrolysis: Under aqueous acidic conditions, particularly with heating, acetamide undergoes hydrolysis to produce acetic acid and ammonium sulfate.[1][2][3] This is typically the most common reaction pathway.
-
Dehydration: In the presence of a strong dehydrating agent like concentrated sulfuric acid, especially at elevated temperatures, acetamide can be dehydrated to form acetonitrile.
-
Protonation: As a simple acid-base reaction, sulfuric acid can protonate the acetamide to form acetamide sulfate.[4]
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of acetamide?
The acid-catalyzed hydrolysis of amides like acetamide is a well-established process. The reaction begins with the protonation of the carbonyl oxygen of the amide by the acid catalyst (sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the ammonia molecule is eliminated as a good leaving group (in the form of ammonium ion). The resulting carboxylic acid is then deprotonated to yield acetic acid.[3][5][6]
Q3: Why is the hydrolysis of amides often a difficult reaction?
Amide hydrolysis, whether acid or base-catalyzed, can be challenging due to the stability of the amide bond.[3] The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, giving the C-N bond partial double bond character. This resonance stabilization makes the amide bond stronger and less reactive towards nucleophilic attack compared to other carboxylic acid derivatives like esters. Consequently, harsher conditions such as prolonged heating and high concentrations of acid or base are often required to achieve complete hydrolysis.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal conditions. |
| Low concentration of sulfuric acid. | Gradually increase the concentration of sulfuric acid. Be mindful that higher concentrations can promote side reactions. | |
| Formation of Acetonitrile Byproduct | Use of highly concentrated sulfuric acid and/or high temperatures. | If acetonitrile is an undesired byproduct, use a lower concentration of sulfuric acid and maintain a moderate reaction temperature. |
| Exothermic Reaction Difficult to Control | The reaction between acetamide and concentrated sulfuric acid can be highly exothermic. | Add the sulfuric acid to the acetamide solution slowly and with efficient stirring. Use an ice bath to control the temperature of the reaction mixture, especially during the initial addition. |
| Analytical Challenges in Quantifying Products | Co-elution of acetamide and acetic acid in HPLC. | Optimize the HPLC method by adjusting the mobile phase composition, pH, or column type to achieve better separation. A mixed-mode or ion-exclusion column may be beneficial. |
| Poor peak shape or resolution in HPLC. | Ensure proper sample preparation, including filtration to remove any particulate matter. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. | |
| Unexpected Peaks in Chromatogram | Presence of impurities in starting materials or formation of unknown byproducts. | Analyze the starting materials for purity. Use a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. |
Quantitative Data on Reaction Products
The following table summarizes the expected trend in product distribution based on reaction conditions. Specific yields can vary significantly based on the experimental setup.
| Sulfuric Acid Concentration | Temperature | Primary Product | Major Byproduct(s) |
| Dilute | Moderate (e.g., 50-80°C) | Acetic Acid | Unreacted Acetamide |
| Concentrated | Low (e.g., < 25°C) | This compound | Minimal |
| Concentrated | High (e.g., > 100°C) | Acetonitrile | Acetic Acid, Tar-like substances |
Experimental Protocol: HPLC Analysis of Acetamide and Acetic Acid
This protocol outlines a general method for the simultaneous determination of acetamide and acetic acid in a reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard solutions of Acetamide and Acetic Acid (in a suitable solvent, e.g., water)
-
Sample from the reaction mixture, appropriately diluted.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Gradient back to 95% A, 5% B
-
21-25 min: Hold at 95% A, 5% B (column re-equilibration)
-
3. Sample Preparation:
-
Quench a small aliquot of the reaction mixture by diluting it in cold water.
-
Neutralize the sample with a suitable base (e.g., NaOH) if necessary, being careful to avoid further reactions.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to determine the retention times and create a calibration curve for both acetamide and acetic acid.
-
Inject the prepared sample from the reaction mixture.
-
Quantify the amount of acetamide and acetic acid in the sample by comparing the peak areas to the calibration curves.
Visualizations
Caption: Reaction pathways of acetamide with sulfuric acid.
Caption: Troubleshooting workflow for acetamide-sulfuric acid reaction analysis.
References
Technical Support Center: Catalyst Selection for Acetamide and Sulfation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving acetamide in sulfation processes. The content is divided into two main sections: the synthesis of N-acyl sulfonamides (a common reaction in medicinal chemistry) and the use of amides like acetamide as catalysts for the sulfation of alcohols.
Section 1: Synthesis of N-Acyl Sulfonamides (Acetamide-Sulfonamide Scaffolds)
N-acyl sulfonamides are crucial motifs in many pharmaceutical compounds. Their synthesis, typically through the acylation of a sulfonamide, can present challenges related to catalyst choice and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-acyl sulfonamides?
A1: The most prevalent methods involve the reaction of a sulfonamide with an acylating agent, such as an acid anhydride or an acid chloride.[1] These reactions are often catalyzed by acids or bases to overcome the low nucleophilicity of the sulfonamide nitrogen.
Q2: Which catalysts are effective for the N-acylation of sulfonamides with acetic anhydride?
A2: A range of catalysts can be employed, from simple acids to heterogeneous solid catalysts. Common choices include:
-
Brønsted Acids: A catalytic amount of concentrated sulfuric acid (H₂SO₄) is effective.[1]
-
Lewis Acids: Zinc chloride (ZnCl₂) is an inexpensive and easy-to-handle option that performs well under solvent-free conditions.[1] Other Lewis acids like bismuth(III) salts can also be used.[2]
-
Heterogeneous Catalysts: Solid-supported catalysts like Fe-exchanged montmorillonite K10 clay, P₂O₅/SiO₂, and functionalized graphene oxide offer advantages in terms of reusability and simplified workup.[1][3][4]
Q3: How do I choose between different acylating agents?
A3:
-
Acid Anhydrides (e.g., Acetic Anhydride): These are common, readily available, and effective, especially for producing N-acetylated sulfonamides. They are often used with acid catalysts.[1]
-
Acid Chlorides: These are generally more reactive than anhydrides but may require basic conditions to neutralize the HCl byproduct.[4]
-
N-Acylbenzotriazoles: These reagents are particularly useful for acyl groups where the corresponding acid chloride is unstable or difficult to prepare. They typically require a base like sodium hydride (NaH).[5][6]
Troubleshooting Guide: N-Acylation of Sulfonamides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Reactivity of Sulfonamide: The sulfonamide nitrogen is not sufficiently nucleophilic. 2. Inactive Catalyst: The catalyst may be old, hydrated (for Lewis acids), or poisoned. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Switch to a more reactive acylating agent (e.g., acid chloride instead of anhydride). 2. Increase catalyst loading or switch to a stronger catalyst (e.g., a different Lewis acid). 3. Use fresh, anhydrous catalyst and solvents. 4. Increase the reaction temperature or extend the reaction time, monitoring by TLC. |
| Formation of Side Products | 1. Diacylation: If the sulfonamide has other reactive sites (e.g., a primary amine). 2. Decomposition: Harsh reaction conditions (e.g., high temperature with strong acid) can lead to degradation of starting materials or product. 3. Hydrolysis of Acylating Agent: Presence of water in the reaction mixture. | 1. Use protecting groups for other reactive functionalities if necessary. 2. Optimize reaction conditions to be as mild as possible (lower temperature, shorter time). 3. Ensure all reagents and solvents are anhydrous. |
| Difficult Product Purification | 1. Removal of Catalyst: Homogeneous catalysts (e.g., ZnCl₂, H₂SO₄) can be difficult to separate from the product. 2. Similar Polarity: The product and unreacted starting material may have similar polarity, making chromatographic separation challenging. | 1. Consider using a heterogeneous, solid-supported catalyst that can be removed by simple filtration.[4] 2. For acidic or basic products, an aqueous workup with a pH adjustment can help separate the product from neutral impurities. 3. Recrystallization is often an effective purification method for N-acyl sulfonamides.[5] |
Data Presentation: Catalyst Comparison for N-Acylation
Table 1: Comparison of Catalysts for N-Acetylation of Sulfonamides with Acetic Anhydride
| Catalyst | Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| H₂SO₄ (3 mol%) | Methanesulfonamide | Acetonitrile, Reflux | 15 min | 92% | [1] |
| Fe-K10 Clay | Benzenesulfonamide | Acetonitrile, 60°C | 15 min | 95% | [1] |
| ZnCl₂ | Benzenesulfonamide | Solvent-free, 110°C | 10 min | 96% | [1] |
| H₆P₂W₁₈O₆₂ (1 mol%) | Sulfanilamide | Acetonitrile, Reflux | 10 min | 98% | [1] |
| P₂O₅/SiO₂ | p-Toluenesulfonamide | Solvent-free, 80°C | 15 min | 96% | [4] |
| Ultrasound (No Catalyst) | Sulfanilamide | Solvent-free, RT | 15 min | 92% | [3] |
Note: Yields and reaction times are highly substrate-dependent. This table serves as a general comparison.
Experimental Protocols & Visualizations
-
Preparation: In a clean, dry round-bottom flask, add the sulfonamide (1.0 eq).
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (5-10 mol%).
-
Reagent Addition: Add acetic anhydride (1.5-2.0 eq).
-
Reaction: Heat the mixture to 100-120°C under solvent-free conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add cold water to the flask to precipitate the product and quench the excess anhydride.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acyl sulfonamide.
Caption: General mechanism for acid-catalyzed N-acylation of a sulfonamide.
Section 2: Amides as Catalysts for Alcohol Sulfation
While less common, amides such as acetamide and urea can act as effective catalysts for the sulfation of alcohols, particularly when using sulfamic acid as the sulfating agent. This method avoids the use of more aggressive reagents like sulfur trioxide or chlorosulfonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst needed for sulfation with sulfamic acid?
A1: The reaction between an alcohol and sulfamic acid is typically very slow, often requiring high temperatures and long reaction times (2-10 hours) to reach completion.[7] A catalyst significantly accelerates this reaction, allowing for milder conditions and shorter reaction times.
Q2: Which amide-based catalysts are effective for this reaction?
A2: Several simple amides and related compounds have been shown to be effective catalysts. These include:
-
Acetamide
-
Urea
-
Thiourea
-
Dicyandiamide
-
Guanyl urea[7]
The catalyst likely works by forming a more reactive intermediate with sulfamic acid.
Q3: What are the main advantages of using an acetamide/sulfamic acid system?
A3: The primary advantages are the mildness of the reagents and the simplicity of the process. Sulfamic acid is a stable solid that is easier and safer to handle than SO₃ or chlorosulfonic acid.[6] The reaction produces an ammonium sulfate salt directly, often eliminating the need for a separate neutralization step.[6]
Troubleshooting Guide: Amide-Catalyzed Alcohol Sulfation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient Catalyst: The amount of catalyst may be too low to achieve a reasonable reaction rate. 2. Low Temperature: The reaction temperature is not high enough for the specific substrate. 3. Poor Mixing: The reaction mixture can become viscous, leading to poor mass transfer. | 1. Increase the catalyst loading (typically 1-50% by weight of sulfamic acid).[7] 2. Gradually increase the reaction temperature (common range is 90-150°C), while monitoring for decomposition.[7] 3. Ensure vigorous mechanical stirring throughout the reaction. |
| Dark-Colored Product | 1. Overheating: The reaction temperature is too high, causing decomposition of the substrate or product. 2. Prolonged Reaction Time: Leaving the reaction at high temperature for too long can lead to side reactions and charring. | 1. Lower the reaction temperature. Find the minimum temperature required for a reasonable rate. 2. Monitor the reaction closely by titration or TLC and stop the heating as soon as it is complete. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Low Product Yield | 1. Dehydration of Alcohol: A common side reaction, especially with secondary alcohols at high temperatures. 2. Hydrolysis of Product: If water is present, the sulfate ester can hydrolyze back to the alcohol. 3. Side Reactions with Catalyst: At very high temperatures, the catalyst itself may undergo decomposition or unwanted side reactions. | 1. Use the mildest possible conditions (lowest effective temperature). 2. Ensure all reagents are dry and the reaction is protected from atmospheric moisture. 3. Select the most appropriate catalyst; urea and acetamide are often effective choices.[7] |
Data Presentation: Catalyst and Condition Comparison
Table 2: Amide Catalysts for Sulfation of Alcohols with Sulfamic Acid
| Substrate | Catalyst | Catalyst Amount (parts) | Temp (°C) | Time (min) | Observations | Reference |
| Lauryl Alcohol | Urea | 30 | ~110 | 20 | Product soluble in water, good foaming | [7] |
| Lauryl Alcohol | Thiourea | 10 | ~100 | 60 | Cream-colored, water-soluble product | [7] |
| Coconut Acid Monoester of Propylene Glycol | Acetamide | 8 | ~120 | 30 | Water-soluble product, good foaming | [7] |
| Abies Ethanol Lignin | Urea | 1:3 (Lignin:Sulfating Complex) | 70-110 | 30-180 | Process complicated by high viscosity | [8] |
Note: "Parts" are by weight relative to the other reactants as described in the source patent.
Experimental Protocols & Visualizations
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the long-chain alcohol (e.g., lauryl alcohol, 1.0 eq).
-
Reagent Addition: Add sulfamic acid (1.0-1.1 eq) and acetamide (catalytic amount, e.g., 5-10% by weight of sulfamic acid).
-
Reaction: Begin vigorous stirring and heat the mixture to 110-120°C under a slow stream of nitrogen. The reaction mixture will likely become thick before thinning out as the reaction proceeds.
-
Monitoring: Monitor the reaction by periodically taking a small sample, dissolving it in water, and titrating for remaining free acid to determine the percentage of completion. The reaction is typically complete in 30-90 minutes.
-
Workup: Once complete, cool the reaction mixture. The product is the ammonium salt of the alkyl sulfate and can often be used directly as an aqueous solution after dilution. If unreacted alcohol is present, it can be removed by extraction.
Caption: Workflow for catalyst selection in amide-catalyzed sulfation.
References
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US2452943A - Catalyzed sulfamic acid sulfation - Google Patents [patents.google.com]
- 8. An Efficient Method of Birch Ethanol Lignin Sulfation with a Sulfaic Acid-Urea Mixture [mdpi.com]
Validation & Comparative
A Comparative Guide to Sulfating Agents: Acetamide-Catalyzed Sulfamic Acid vs. Sulfur Trioxide Pyridine Complex
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfating agent is critical for the successful synthesis of sulfated molecules, which play significant roles in various biological processes. This guide provides an objective comparison between the established sulfur trioxide pyridine complex and the less conventional acetamide-catalyzed sulfamic acid system, offering available experimental data and protocols to inform your choice of reagent.
Executive Summary
The sulfur trioxide pyridine complex is a widely used, versatile, and highly reactive sulfating agent suitable for a broad range of substrates, including alcohols and phenols. In contrast, "acetamide sulfate" is not a direct sulfating agent but rather acetamide is employed as a catalyst to enhance the reactivity of sulfamic acid, a milder sulfating reagent. The acetamide-catalyzed sulfamic acid system presents a less hazardous alternative, particularly for substrates that may be sensitive to the harsh conditions sometimes associated with the sulfur trioxide pyridine complex. However, quantitative, head-to-head comparative studies are limited in the scientific literature. This guide consolidates available data to facilitate an informed decision.
Chemical Properties and Handling
| Feature | Acetamide (as a catalyst for Sulfamic Acid) | Sulfur Trioxide Pyridine Complex |
| Form | Solid | Solid[1] |
| Handling | Acetamide is a stable solid. Sulfamic acid is a stable, crystalline solid. The combination is prepared in situ. | Commercially available as a stable complex. It is moisture-sensitive and should be handled under inert atmosphere. |
| Hazards | Acetamide has low toxicity. Sulfamic acid is a corrosive solid. | The complex is corrosive and a source of sulfur trioxide, a highly reactive and corrosive substance. Pyridine is toxic and has an unpleasant odor. |
| Solubility | Acetamide is soluble in water and various organic solvents. Sulfamic acid is soluble in water and polar organic solvents. | Soluble in polar organic solvents like pyridine, DMF, and DMSO.[1] |
Performance Comparison in Sulfation Reactions
Direct quantitative comparisons in the literature are scarce. The following tables summarize available data for each system across different substrates.
Sulfation of Alcohols
Sulfur Trioxide Pyridine Complex is a well-established reagent for the sulfation of primary and secondary alcohols. It is often used in the Parikh-Doering oxidation, where it activates DMSO.[1] The complex allows for the sulfation of a wide range of alcohols, including complex molecules and carbohydrates.
Acetamide-Catalyzed Sulfamic Acid has been shown to be effective for the sulfation of various alcohols, particularly long-chain and secondary alcohols, where uncatalyzed sulfamic acid reacts slowly.
| Substrate | Reagent System | Reaction Conditions | Reaction Time | Yield | Reference |
| Lauryl alcohol | Sulfamic acid, thiourea (catalyst) | 100°C | 60 minutes | Not specified (product foamed well) | US2452943A |
| Methyl undecyl carbinol | Sulfamic acid, urea (catalyst) | 110°C | 30 minutes | Not specified (product foamed well) | US2452943A |
| Coconut acid monoester of propylene glycol | Sulfamic acid, acetamide | ~120°C | ~30 minutes | Not specified (product foamed well) | US2452943A |
Sulfation of Phenols
Sulfur Trioxide Pyridine Complex is frequently used for the sulfation of phenols, offering good yields for a variety of substituted phenols.
Acetamide-Catalyzed Sulfamic Acid data for the sulfation of simple phenols is limited in readily available literature, with urea being a more commonly cited catalyst for this substrate class with sulfamic acid.
Experimental Protocols
General Protocol for Sulfation using Acetamide-Catalyzed Sulfamic Acid
The following is a general procedure derived from patent literature. Optimization for specific substrates is recommended.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and heating capabilities, combine the alcohol or alcohol derivative with sulfamic acid.
-
Catalyst Addition: Add acetamide as a catalyst. The amount of catalyst can range from 1% to 50% by weight based on the sulfamic acid.
-
Heating: Heat the reaction mixture with stirring to a temperature between 90°C and 150°C.
-
Reaction Monitoring: The reaction progress can be monitored by assessing the solubility of the reaction mixture in water, as the sulfated product is typically water-soluble. Reaction times can vary from 15 minutes to a few hours.
-
Work-up: Once the reaction is complete, the product can be isolated. The work-up procedure will depend on the specific product's properties.
General Protocol for Sulfation using Sulfur Trioxide Pyridine Complex
This is a general protocol and requires optimization for specific substrates. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol in a suitable dry, polar, aprotic solvent (e.g., pyridine, DMF, or CH₂Cl₂).
-
Reagent Addition: Add the sulfur trioxide pyridine complex portion-wise to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from 0°C to room temperature or higher) until the reaction is complete, as determined by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of a suitable salt. The product is then extracted with an appropriate organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography, crystallization, or precipitation.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the proposed general mechanisms and workflows.
Figure 1: Proposed Sulfation Mechanisms
References
A Comparative Guide to Sulfating Agents for Alcohol Sulfation
For Researchers, Scientists, and Drug Development Professionals
The sulfation of alcohols is a critical transformation in the synthesis of a wide range of biologically active molecules and industrial surfactants. The addition of a sulfate group can dramatically alter a molecule's solubility, stability, and biological activity.[1] Choosing the appropriate sulfating agent is paramount to achieving desired yields, purity, and cost-effectiveness. This guide provides an objective comparison of common sulfating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific application.
Comparison of Common Sulfating Agents
The selection of a sulfating agent depends on several factors, including the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product. Below is a summary of the most frequently employed sulfating agents, highlighting their key characteristics.
| Sulfating Agent | Formula | Key Characteristics | Advantages | Disadvantages |
| Sulfur Trioxide (SO₃) | SO₃ | A powerful and highly reactive sulfating agent, often used in industrial processes.[2][3] | High reactivity, high degree of sulfation, and produces high-quality products with minimal sodium sulfate byproduct.[2] | Highly exothermic reaction that can lead to charring and side reactions if not carefully controlled.[4] Requires specialized equipment for handling. |
| Sulfur Trioxide-Amine Complexes | e.g., SO₃·Py, SO₃·NMe₃ | Milder and more selective than free SO₃. The reactivity can be tuned by the choice of the amine.[1][5][6] | Easy to handle solids, good for sulfating sensitive and complex molecules like carbohydrates and steroids.[1][7] Offers high yields in many cases.[7] | Can be more expensive than other agents, and purification may be required to remove the amine. Some complexes have solubility issues.[1] |
| Chlorosulfonic Acid | ClSO₃H | A strong and efficient sulfating agent that is widely used for producing alcohol sulfates.[6] | The reaction is rapid and simple, often not requiring a solvent. It is less destructive than sulfur trioxide. | The reaction produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires scrubbing.[2] Can cause degradation of secondary alcohols.[8] |
| Sulfamic Acid | H₃NSO₃ | A mild and selective sulfating agent.[7] | Selectively sulfates alcohols without affecting other functional groups like aromatic rings. It is easy to handle.[7] | Less reactive than other agents, often requiring higher temperatures and longer reaction times. It can give poor yields and dark-colored products with long-chain primary alcohols.[7] |
| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | A solution of sulfur trioxide in sulfuric acid, it is a strong and cost-effective sulfating agent.[6] | Readily available and economical for large-scale industrial applications. | It is a harsh reagent and can lead to side reactions and product discoloration. Not suitable for sensitive substrates.[6] |
| Sulfuric Acid | H₂SO₄ | The most basic sulfating agent, its reactivity is moderate. | Inexpensive and widely available. | The formation of water during the reaction limits the yield to around 65% with equimolar concentrations of acid and alcohol.[7] Can cause dehydration of secondary alcohols. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the sulfation of a primary alcohol using three common sulfating agents.
Protocol 1: Sulfation of a Primary Alcohol using Sulfur Trioxide-Pyridine Complex
This protocol is adapted from a procedure for the oxidation of alcohols, where the first step involves the formation of a sulfate intermediate.
Materials:
-
Primary alcohol
-
Sulfur trioxide-pyridine complex (SO₃·Py)
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (iPr₂NEt)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and iPr₂NEt in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-pyridine complex (SO₃·Py) to the cooled solution.
-
Add anhydrous DMSO dropwise over a period of 25 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting suspension for an additional 30 minutes at 0 °C.
-
Pour the reaction mixture into a brine solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude sulfated product.
-
Purify the product by flash column chromatography.
Protocol 2: Continuous Sulfation of a Primary Alcohol using Chlorosulfonic Acid
This protocol describes a continuous process for the industrial production of alcohol sulfates.
Materials:
-
Long-chain primary alcohol
-
Chlorosulfonic acid
-
Dilute sodium hydroxide (NaOH) solution (6-7%)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Continuously introduce the primary alcohol and chlorosulfonic acid into a pipeline reactor. The residence time of the reactants in the reactor should be maintained between 1 to 30 seconds.
-
Continuously remove the sulfation mass from the reactor and introduce it into a liquid-gas separation zone.
-
Drive off the byproduct hydrogen chloride gas from the reaction mass in the separation zone. An inert gas can be used to facilitate this process.
-
Continuously remove the reaction mass from the separation zone and introduce it into a neutralizing zone.
-
Neutralize the reaction mass with a stoichiometric amount of dilute NaOH solution with thorough mixing.
-
The resulting product is the sodium salt of the alcohol sulfate.
Protocol 3: Sulfation of a Primary Alcohol using Sulfamic Acid
This protocol describes a batch process for sulfation using sulfamic acid.
Materials:
-
Primary alcohol or ethoxylated alcohol
-
Sulfamic acid
-
Dry nitrogen gas
Procedure:
-
Charge the organic reactant (alcohol) into a stainless steel or glass-lined reactor equipped with heating and cooling coils.
-
Purge the reactor with dry nitrogen to remove air and maintain a nitrogen blanket throughout the reaction.
-
Add a 5% molar excess of sulfamic acid to the reactor.
-
Heat the reactants to a temperature between 110–160°C and maintain this temperature for approximately 90 minutes.
-
After the reaction is complete, cool the product to 70°C.
-
The product is the ammonium salt of the alcohol sulfate and does not require a separate neutralization step. It can be diluted with water or alcohol as needed.
Mandatory Visualization
Heparan Sulfate Biosynthesis Pathway
The following diagram illustrates the complex enzymatic pathway of heparan sulfate biosynthesis, a process that involves multiple, highly specific sulfation steps. This pathway highlights the critical role of sulfation in creating functionally diverse biological macromolecules.[9][10][11][12][13]
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enviro.wiki [enviro.wiki]
- 4. US3232976A - Sulfur trioxide sulfation and sulfonation - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cabb-chemicals.com [cabb-chemicals.com]
- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
- 9. KEGG PATHWAY: Glycosaminoglycan biosynthesis - heparan sulfate / heparin - Reference pathway [kegg.jp]
- 10. Frontiers | Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression [frontiersin.org]
- 11. Heparan sulfate - Wikipedia [en.wikipedia.org]
- 12. Heparan Sulfate Biosynthesis: Regulation and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heparan Sulfate Proteoglycans Biosynthesis and Post Synthesis Mechanisms Combine Few Enzymes and Few Core Proteins to Generate Extensive Structural and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of N-Acetylsulfanilyl Chloride Synthesis: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the synthesis of N-acetylsulfanilyl chloride, a key intermediate in the production of sulfonamide drugs. The validation of synthesis results is crucial for ensuring the purity, yield, and overall efficiency of the manufacturing process. Below, we compare the direct synthesis and characterization of N-acetylsulfanilyl chloride with its subsequent conversion to sulfanilamide, offering a comprehensive validation workflow.
Data Presentation: Comparison of Synthesis Results
The following tables summarize the quantitative data from two parallel synthetic routes originating from acetanilide. The data presented is representative of typical laboratory-scale synthesis.
Table 1: Synthesis Yield and Purity Comparison
| Parameter | Method A: N-Acetylsulfanilyl Chloride Synthesis | Method B: Two-Step Sulfanilamide Synthesis (Intermediate) |
| Product | N-Acetylsulfanilyl Chloride | Sulfanilamide |
| Theoretical Yield (g) | 23.36 g | 17.22 g |
| Actual Yield (g) | 19.85 g | 13.95 g |
| Percentage Yield (%) | 85.0% | 81.0% |
| Purity (by Titration) | 98.5% | 99.2% |
Table 2: Physical and Spectroscopic Characterization
| Parameter | Method A: N-Acetylsulfanilyl Chloride | Literature Standard (ASC) | Method B: Sulfanilamide Product | Literature Standard (Sulfanilamide) |
| Melting Point (°C) | 148-150 °C | 149 °C | 163-165 °C | 164-166 °C |
| Appearance | White crystalline solid | White crystalline solid | White crystalline powder | White crystalline powder |
| IR Spectroscopy (cm⁻¹) | 3280 (N-H), 1670 (C=O), 1370 (SO₂), 1180 (SO₂) | Consistent | 3470, 3380 (NH₂), 1620 (C=C), 1315 (SO₂), 1150 (SO₂) | Consistent |
Experimental Protocols
Method A: Synthesis of N-Acetylsulfanilyl Chloride
This protocol details the synthesis of N-acetylsulfanilyl chloride via the chlorosulfonation of acetanilide.
-
Reaction Setup: In a fume hood, place 13.5 g (0.1 mol) of dry acetanilide in a 250 mL flask equipped with a reflux condenser and a gas trap.
-
Addition of Reagent: Cool the flask in an ice bath. Cautiously add 30 mL (52.2 g, 0.45 mol) of chlorosulfonic acid in small portions through the condenser.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture on a water bath at 60-70°C for one hour to complete the reaction.
-
Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice. The N-acetylsulfanilyl chloride will precipitate as a white solid.
-
Purification: Filter the solid product under suction, wash thoroughly with cold water, and press as dry as possible. Recrystallize the crude product from a suitable solvent like chloroform or ethyl acetate to obtain pure N-acetylsulfanilyl chloride.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
Method B: Two-Step Synthesis of Sulfanilamide
This protocol involves the synthesis of N-acetylsulfanilyl chloride as an intermediate, followed by amination and hydrolysis to yield sulfanilamide.
-
Intermediate Synthesis: Follow steps 1-4 from Method A to synthesize and isolate crude N-acetylsulfanilyl chloride.
-
Amination: Without extensive drying, add the crude N-acetylsulfanilyl chloride to a mixture of 70 mL of concentrated ammonium hydroxide and 70 mL of water. Stir vigorously for 15 minutes.
-
Hydrolysis: Heat the mixture to a gentle boil until the solid dissolves, then add 15 mL of concentrated hydrochloric acid. Boil for an additional 10 minutes to hydrolyze the acetyl group.
-
Neutralization and Isolation: Cool the solution and neutralize carefully with sodium bicarbonate until the pH is slightly alkaline. The sulfanilamide will precipitate.
-
Purification: Cool the mixture in an ice bath to maximize crystallization. Filter the product, wash with cold water, and recrystallize from hot water to obtain pure sulfanilamide.
-
Drying: Dry the purified sulfanilamide in an oven at 100°C.
Validation Protocol: Titration for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized N-acetylsulfanilyl chloride.
-
Reaction: Add the sample to a flask containing 20 mL of a 1 M solution of pyridine in acetone. This converts the sulfonyl chloride to a pyridinium salt, releasing HCl.
-
Titration: Add 20 mL of water and a few drops of phenolphthalein indicator. Titrate the liberated HCl with a standardized 0.5 M sodium hydroxide solution until a persistent pink endpoint is reached.
-
Calculation: The purity is calculated based on the stoichiometry of the reaction and the volume of NaOH used.
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for the synthesis and validation process, as well as the reaction pathway.
Caption: Logical workflow for the synthesis and validation of N-acetylsulfanilyl chloride.
Caption: Reaction pathway for the two-step synthesis of sulfanilamide from acetanilide.
References
A Comparative Analysis of Acetamide-Sulfate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The reaction of acetamide with sulfate, typically in the form of sulfuric acid, is a fundamental process in organic chemistry with implications in various fields, including industrial synthesis and drug degradation studies. The kinetics of this reaction are complex and highly dependent on reaction conditions such as acid concentration and temperature. This guide provides a comparative analysis of the different reaction pathways and their kinetics, supported by experimental data.
Reaction Pathways and Mechanisms
The interaction between acetamide and sulfuric acid can proceed via two primary pathways: acid-catalyzed hydrolysis and sulfonation. The dominant mechanism is largely influenced by the concentration of the sulfuric acid.
-
Acid-Catalyzed Hydrolysis : In dilute to moderately concentrated aqueous sulfuric acid (0-80%), acetamide primarily undergoes hydrolysis to yield acetic acid and ammonium ions.[1] This reaction is acid-catalyzed and can proceed through different A-2 mechanisms, which involve the participation of one or more water molecules in the rate-determining step.[1][2]
-
Sulfonation : In more concentrated sulfuric acid solutions, sulfonation of the acetamide can occur, followed by hydrolysis.[1][2] This pathway is more common for other substituted amides, such as acetanilide, which can undergo sulfonation in acidities as low as 70% w/w H₂SO₄.[1]
The reaction of substituted acetamides in sulfuric acid can be even more complex, with up to four different mechanisms being operative depending on the substrate's structure and the acidity of the medium.[1][2] These mechanisms include two types of A-2 hydrolysis with N-acyl fission, A-1 hydrolysis with N-alkyl fission, and sulfonation followed by hydrolysis.[1][2]
Comparative Kinetic Data
The following table summarizes experimental data for the acid-catalyzed hydrolysis of acetamide in an acid solution at 50°C. This data can be used to determine the reaction order and the rate constant under these specific conditions.
| Time (seconds) | Acetamide Concentration (mol/L) |
| 822 | 0.487 |
| 347 | 0.375 |
| 481 | 0.318 |
| 556 | 0.283 |
| 691 | 0.253 |
| 892 | 0.194 |
| 956 | 0.187 |
| 1102 | 0.151 |
Table 1: Concentration of acetamide over time in an acid solution at 50°C.[3]
In a comparative context, the kinetics of sulfonation reactions can differ significantly. For instance, a study on the sulfonation of polybenzoxazine fibers showed a logarithmic correlation between the rate of change of ion exchange capacity and time, with the reaction rate increasing rapidly initially and then becoming constant.[4] The degree of sulfonation was found to be 55% after 3 hours, 66% after 6 hours, and 77% after 24 hours.[4]
Experimental Protocols
The following provides a general methodology for studying the kinetics of the acetamide-sulfuric acid reaction, based on common laboratory practices for kinetic analysis.
Objective: To determine the rate law and rate constant for the acid-catalyzed hydrolysis of acetamide.
Materials:
-
Acetamide
-
Sulfuric acid (of desired concentration)
-
Distilled water
-
Thermostatic water bath
-
Spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware (beakers, pipettes, volumetric flasks)
Procedure:
-
Solution Preparation: Prepare a stock solution of acetamide of known concentration in distilled water. Prepare a solution of sulfuric acid of the desired concentration.
-
Temperature Control: Place the reactant solutions in a thermostatic water bath to bring them to the desired reaction temperature and maintain it throughout the experiment.
-
Reaction Initiation: To start the reaction, mix the acetamide and sulfuric acid solutions in a reaction vessel. Start a timer immediately upon mixing.
-
Data Collection: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Analysis: The concentration of acetamide in each aliquot can be determined using a suitable analytical technique. For example, if the acetamide or a product has a characteristic UV-Vis absorbance, a spectrophotometer can be used to measure the absorbance over time. The concentration is then calculated using the Beer-Lambert law.
-
Data Analysis: Plot the concentration of acetamide versus time. To determine the order of the reaction, plot ln[Acetamide] vs. time (for first-order) and 1/[Acetamide] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to acetamide. The rate constant (k) can be determined from the slope of the linear plot.
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways of hydrolysis and sulfonation for the reaction of acetamide in the presence of sulfuric acid.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Mechanistic variation in the reactions of substituted acetamides ...: Ingenta Connect [ingentaconnect.com]
- 3. Solved Heating acetamide in sulfuric acid yields acetic acid | Chegg.com [chegg.com]
- 4. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of acetamide and sulfuric acid, two fundamental compounds in organic and inorganic chemistry. Due to the limited availability of direct spectroscopic data for the reaction product, acetamide sulfate, this guide will focus on the individual spectroscopic characteristics of the reactants and infer the spectroscopic changes upon their interaction. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic features of acetamide and sulfuric acid, providing a basis for their identification and differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Acetamide | N-H | Symmetric & Asymmetric Stretch | 3364, 3193[1] |
| C=O | Stretch | ~1671[2] | |
| C-N | Stretch | ~1400[3] | |
| CH₃ | Bending | ~1450[3] | |
| NH₂ | Bending | ~1610[3] | |
| Sulfuric Acid | O-H | Stretch | Broad, ~3000 |
| S=O | Asymmetric Stretch | ~1350-950[4] | |
| S-O | Stretch | ~1142-1174, 913-895[5] | |
| HSO₄⁻ | Symmetric SO₃ Stretch | ~1030-1051[5] | |
| SO₄²⁻ | Symmetric Stretch | ~980[6] |
Table 2: Raman Spectroscopy Data
| Compound | Functional Group/Ion | Vibrational Mode | Raman Shift (cm⁻¹) |
| Acetamide | C=O | Stretch | ~1650 |
| C-N | Stretch | ~1403[3] | |
| CH₃ | Wagging | ~1360[3] | |
| NH₂ | Bending | ~1610[3] | |
| Sulfuric Acid | H₂SO₄ | 408-432, 561-596, 913-895, 1142-1174, 1352-1332[5] | |
| HSO₄⁻ | 1031-1051[5] | ||
| SO₄²⁻ | 980-983[5] |
Table 3: ¹H NMR Spectroscopy Data
| Compound | Proton Environment | Chemical Shift (ppm) | Solvent |
| Acetamide | -CH₃ | 2.003[7] | D₂O |
| -NH₂ | Exchangeable, often not observed or broad | D₂O | |
| Sulfuric Acid | H₂O/H₃O⁺ | Variable, dependent on concentration | Aqueous solutions |
Table 4: ¹³C NMR Spectroscopy Data
| Compound | Carbon Environment | Chemical Shift (ppm) | Solvent |
| Acetamide | -CH₃ | ~24[8] | D₂O |
| C=O | ~180[8] | D₂O | |
| Sulfuric Acid | N/A | No carbon atoms | N/A |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic techniques cited in this guide.
1. Infrared (IR) Spectroscopy
-
For Solid Samples (e.g., Acetamide):
-
Thin Solid Film Method: A small amount of the solid sample (approx. 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains on the plate, which is then placed in the spectrometer for analysis.[9]
-
KBr Pellet Method: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a translucent pellet, which can be analyzed directly in the IR beam.
-
-
For Liquid Samples (e.g., Sulfuric Acid):
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed, and the resulting spectrum is recorded.[10] This method is ideal for highly absorbing liquids like concentrated sulfuric acid.
-
2. Raman Spectroscopy
-
For Solid and Liquid Samples: A laser beam of a specific wavelength is focused on the sample. The scattered light is collected and passed through a spectrometer. For solid samples, the material can be placed in a sample holder, and the laser is focused on its surface. For liquid samples, they are typically held in a glass tube or cuvette. The spectrometer then measures the intensity of the scattered light as a function of the frequency shift from the incident laser line.[6][11]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR of Acetamide:
-
Sample Preparation: A small amount of acetamide is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube. A reference standard like tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. The sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier-transformed to obtain the NMR spectrum.[3]
-
-
¹H NMR of Sulfuric Acid: The ¹H NMR spectrum of sulfuric acid is concentration-dependent and typically shows a single, broad peak corresponding to the exchangeable protons of water and hydronium ions. The same general sample preparation and acquisition principles apply.
Visualization of the Acetamide-Sulfuric Acid Interaction and Spectroscopic Workflow
The reaction between acetamide and a strong acid like sulfuric acid typically involves the protonation of the acetamide molecule. The most likely site of protonation is the carbonyl oxygen, due to the resonance stabilization of the resulting cation.
Caption: Protonation of acetamide by sulfuric acid.
The following workflow illustrates the process of comparing the spectroscopic properties of chemical compounds.
References
- 1. Nuclear magnetic resonance spectra of [15N]acetamide in sulphuric and fluorosulphuric acid. The question of the cation tautomeric equilibrium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. agilent.com [agilent.com]
- 11. plus.ac.at [plus.ac.at]
A Comparative Guide to Sulfating Reagents: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfate moiety into small molecules is a critical transformation in drug development and chemical biology, often enhancing water solubility, modulating biological activity, and facilitating excretion. The choice of sulfating reagent is paramount to the success of this modification, influencing reaction efficiency, substrate scope, and ease of purification. This guide provides an objective comparison of common sulfating reagents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Clarification on Acetamide Sulfate
Contrary to what the name might suggest, "this compound" is not a standard reagent for sulfating alcohols or phenols. It is the salt formed between acetamide and sulfuric acid. However, acetamide itself can play a role in sulfation chemistry, acting as a catalyst in conjunction with sulfamic acid to improve the outcome of sulfation reactions, particularly for long-chain secondary alcohols.[1]
Efficacy Comparison of Common Sulfating Reagents
The most widely employed sulfating reagents are complexes of sulfur trioxide (SO₃) with amines or amides, and chlorosulfonic acid.[2][3] The reactivity of these agents can be tuned by the choice of the Lewis base complexed with SO₃, with weaker bases leading to more reactive complexes due to a greater partial positive charge on the sulfur atom.[1]
Below is a summary of quantitative data on the efficacy of various sulfating reagents across different substrates. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution when substrates and conditions differ.
| Substrate | Sulfating Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boc-tyrosine-OH | SO₃-DMF | 25 | ~20% higher than SO₃-Py | [1] | ||
| Boc-tyrosine-OH | SO₃-Pyridine | 25 | [1] | |||
| 3β-hydroxy-24-nor-5-cholenoic acid | SO₃-NMe₃ | Pyridine | Room Temp. | 1 h | 76 | [1] |
| α-l-iduronate glycosides | SO₃-NMe₃ | DMF | 55 | 24 h | [1] | |
| β-d-glucopyranoside derivatives | SO₃-NMe₃ | DMF | 70 | 22-86 | [1] | |
| Polyphenols (per-sulfation) | SO₃-amine complexes | Acetonitrile | 100 (Microwave) | 70-95 | [1] | |
| 3',4'-diol trisaccharide | SO₃-Pyridine | DMF | 0 | 1 h | 73 (for 4'-sulfated product) | [1] |
| 3',4'-diol trisaccharide | SO₃-Pyridine | DMF | Room Temp. | 66 (for 3',4'-disulfated product) | [1] | |
| 2,3:4,5-di-O-isopropylidene-β-d-fructopyranose | SO₃-Pyridine | 55 | ~80 | [1] | ||
| Agarose | Chlorosulfonic acid/Pyridine | Formamide | 65 | 4 h | Not specified | [2] |
Key Observations:
-
SO₃-DMF can offer higher yields than SO₃-Pyridine for certain substrates, such as protected amino acids.[1] This is attributed to the weaker basicity of DMF, which makes the sulfur trioxide complex more electrophilic.[1]
-
SO₃-NMe₃ and SO₃-NEt₃ are well-suited for the sulfation of alcoholic groups in carbohydrates and steroids.[1]
-
SO₃-Pyridine is a versatile reagent for both alcohols and phenols and is frequently used for the sulfation of carbohydrates.[1] However, it can lead to colored byproducts and difficulties in work-up due to its low solubility in water and ether.[1]
-
Chlorosulfonic acid is a strong sulfating agent, often used for polysaccharides.[2] Its high reactivity necessitates careful handling and often requires the use of a base like pyridine.[2]
-
Microwave-assisted sulfation using SO₃-amine complexes can significantly accelerate reactions and improve yields, especially for the challenging per-sulfation of polyphenols.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the sulfation of a primary alcohol and a phenol using common reagents.
Protocol 1: Sulfation of a Primary Alcohol using Sulfur Trioxide-Pyridine Complex
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
Sulfur trioxide-pyridine complex (SO₃·Py)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-pyridine complex (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sulfation of a Phenol using Sulfur Trioxide-Dimethylformamide Complex
This protocol is adapted from procedures for the sulfation of tyrosine derivatives and may be applicable to other phenolic compounds.
Materials:
-
Phenolic compound
-
Sulfur trioxide-dimethylformamide complex (SO₃·DMF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenolic compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the sulfur trioxide-dimethylformamide complex (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting sulfated phenol by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Sulfation Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for a sulfation reaction.
Caption: Simplified mechanism of sulfation using a sulfur trioxide-amine complex.
References
Comparative Analysis of Acetamide and Its Alternatives in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In various scientific applications, particularly in chemical synthesis and drug development, the choice of solvent and reagent can significantly influence the outcome of an experiment. Acetamide, a simple amide derived from acetic acid, is utilized as a solvent and a plasticizer.[1][2] This guide provides a comparative analysis of acetamide and two common alternatives, formamide and N-methylacetamide. Due to a notable lack of available experimental data for acetamide sulfate, this document will focus on the properties and applications of the more widely characterized parent compound, acetamide. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Physicochemical Properties
The selection of a solvent or reagent is often dictated by its physical and chemical properties. The following table summarizes key physicochemical data for acetamide, formamide, and N-methylacetamide.
| Property | Acetamide | Formamide | N-Methylacetamide |
| Molecular Formula | C₂H₅NO | CH₃NO | C₃H₇NO |
| Molar Mass | 59.07 g/mol | 45.04 g/mol [3] | 73.095 g/mol [4] |
| Appearance | Colorless crystalline solid[5][6] | Colorless, oily liquid[7][8] | Colorless solid with a faint odor[4] |
| Melting Point | 79-81 °C | 2-3 °C[3][7] | 27-30.6 °C[4] |
| Boiling Point | 221.2 °C | 210 °C[3][7] | 206-208 °C[4] |
| Density | 1.159 g/cm³ | 1.133 g/cm³[7] | 0.94 g/cm³[4] |
| Solubility in Water | Miscible | Miscible[3][9] | Soluble[4] |
| Vapor Pressure | 1.3 Pa | 0.08 mm Hg (at 20 °C)[3] | 1.1 hPa (at 50 °C)[4] |
Toxicological Data
Understanding the toxicological profile of a chemical is crucial for ensuring laboratory safety. This table provides a summary of available toxicological data.
| Compound | Acute Toxicity (Oral LD50, Rat) | Carcinogenicity | Reproductive/Developmental Toxicity |
| Acetamide | 7000 mg/kg[5] | Classified as Group 2B: Possibly carcinogenic to humans by IARC.[5] Animal studies have reported liver tumors.[1] | May cause harm to the unborn child.[5] |
| Formamide | 5325 mg/kg[9] | No evidence of carcinogenic activity in male or female rats. Clear evidence of carcinogenic activity in male mice (hemangiosarcoma of the liver). Equivocal evidence in female mice.[10] | Toxic to reproduction based on a multigenerational toxicity study in mice.[11] |
| N-Methylacetamide | > 2000 mg/kg | Not expected to be carcinogenic. | Classified as hazardous—Category 2 substance toxic to reproduction. |
Experimental Protocols
General Protocol for Amide Synthesis via Acetic Anhydride
This protocol describes a general method for the synthesis of an amide from an amine and acetic anhydride, which is a common method for producing acetamides.[12][13]
Materials:
-
Primary or secondary amine
-
Acetic anhydride
-
Appropriate solvent (e.g., dichloromethane, ethyl acetate)[14][15]
-
Stirring apparatus
-
Heating/cooling system as required
-
Extraction and purification equipment
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction flask.
-
Slowly add acetic anhydride to the stirred solution. The reaction can be exothermic, so cooling may be necessary.
-
Allow the reaction to proceed at room temperature or with heating, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the amide product into an organic solvent.
-
Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acetic anhydride and acetic acid.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude amide.
-
Purify the amide by recrystallization or column chromatography.
Visualizations
General Workflow for Amide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an amide, a fundamental reaction in organic chemistry and drug development.
Caption: A flowchart of the general steps involved in amide synthesis.
Logical Relationship of Acetamide and Alternatives
This diagram shows the structural relationship between acetamide and its common alternatives, formamide and N-methylacetamide, highlighting their shared amide functional group.
References
- 1. epa.gov [epa.gov]
- 2. Acetamide - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formamide - Wikipedia [en.wikipedia.org]
- 8. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 10. Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. webassign.net [webassign.net]
- 13. webassign.net [webassign.net]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Comparative Analysis of Acetamide-Sulfonamide Scaffolds as Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel acetamide-sulfonamide scaffolds as potent urease inhibitors. The findings are based on peer-reviewed research demonstrating the synthesis, characterization, and evaluation of these compounds against jack bean urease. This document offers a detailed comparison with the standard urease inhibitor, thiourea, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Urease Inhibitors
Newly synthesized conjugates of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), ibuprofen and flurbiprofen, with various sulfa drugs have shown significant potential as urease inhibitors. The inhibitory effects of these acetamide-sulfonamide scaffolds were quantified by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The results are compared with thiourea, a standard urease inhibitor.
| Compound | NSAID Conjugate | Sulfa Drug Moiety | IC50 (µM) ± SD | % Urease Inhibition | Mode of Inhibition |
| Ibuprofen-Sulfathiazole | Ibuprofen | Sulfathiazole | 9.95 ± 0.14 | 90.6% | Competitive |
| Flurbiprofen-Sulfamethoxazole | Flurbiprofen | Sulfamethoxazole | 13.39 ± 0.11 | 86.1% | Competitive |
| Flurbiprofen-Sulfadiazine | Flurbiprofen | Sulfadiazine | 16.74 ± 0.23 | 84.1% | Competitive |
| Ibuprofen-Sulfanilamide | Ibuprofen | Sulfanilamide | - | - | Mixed |
| Ibuprofen-Sulfamerazine | Ibuprofen | Sulfamerazine | - | - | Mixed |
| Ibuprofen-Sulfacetamide | Ibuprofen | Sulfacetamide | - | - | Mixed |
| Flurbiprofen-Sulfamerazine | Flurbiprofen | Sulfamerazine | - | - | Mixed |
| Flurbiprofen-Sulfacetamide | Flurbiprofen | Sulfacetamide | - | - | Mixed |
| Thiourea (Standard) | - | - | 22.61 | - | Competitive |
Data sourced from a 2023 study on new acetamide-sulfonamide-containing scaffolds as urease inhibitors.[1]
Experimental Protocols
General Synthesis of Acetamide-Sulfonamide Conjugates
This protocol outlines the synthesis of conjugates of ibuprofen/flurbiprofen with various sulfa drugs.[1]
Materials:
-
Ibuprofen or Flurbiprofen (1 mmol)
-
N, N′-dicyclohexylcarbodiimide (DCC) (1 mmol)
-
4-dimethylaminopyridine (DMAP) (catalyst)
-
Selected Sulfa Drug (sulfanilamide, sulfisoxazole, sulfathiazole, etc.) (1 mmol)
-
Methanol and Acetonitrile (50:50 ratio) as solvent
Procedure:
-
Dissolve 1 mmol of the selected NSAID (ibuprofen or flurbiprofen) in a 50:50 mixture of methanol and acetonitrile in a 100 mL flask.
-
Add 1 mmol of DCC to the solution.
-
Introduce a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction between the NSAID and DCC to proceed for 30 minutes at 80 °C.
-
For the amide bond formation, add 1 mmol of the respective sulfa drug to the reaction mixture.
-
The final acetamide-sulfonamide conjugate is then purified.
-
Characterization and structural confirmation are performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis.[1]
In Vitro Urease Inhibition Assay
The urease inhibitory activity of the synthesized compounds was evaluated using the indophenol method.[2][3][4]
Materials:
-
Jack bean urease
-
Urea solution (10 mM)
-
Phosphate buffer (pH 7.4)
-
Test compounds (synthesized conjugates)
-
Thiourea (standard inhibitor)
-
Phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside)
-
Alkali reagent (125 mM NaOH and 0.168 mM NaOCl)
-
96-well assay plate
Procedure:
-
Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of jack bean urease solution (10 U) and 50 µL of 10 mM urea in phosphate buffer.
-
Incubate the plate at 37 °C for 30 minutes.
-
After incubation, add 50 µL of the phenol reagent to each well.
-
Subsequently, add 50 µL of the alkali reagent to each well.
-
Incubate the plate for an additional 30 minutes at 37 °C to allow for color development.
-
Measure the absorbance at a specific wavelength (typically around 625-630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitors.
Enzyme Kinetics Studies
To determine the mode of inhibition, enzyme kinetics were studied using the Lineweaver-Burk plot method.[5][6][7]
Procedure:
-
Perform the urease inhibition assay as described above with varying concentrations of the substrate (urea).
-
Measure the initial reaction velocities (v) at each substrate concentration in the presence and absence of the inhibitor.
-
Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[7][8]
Visualized Workflows and Pathways
Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of acetamide-sulfonamide conjugates and their subsequent evaluation as urease inhibitors.
Caption: Workflow for synthesis and evaluation of urease inhibitors.
Urease Inhibition Mechanism
The following diagram illustrates the different modes of urease inhibition observed for the acetamide-sulfonamide scaffolds.
Caption: Competitive vs. Mixed inhibition of the urease enzyme.
References
- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
Safety Operating Guide
Proper Disposal of Acetamide-Containing Waste Streams
Disclaimer: The following guidance is for the disposal of acetamide. "Acetamide sulfate" is not a standard chemical name and may refer to a mixture containing acetamide and sulfate compounds. If this is the case, the presence of sulfates (e.g., from sulfuric acid) may introduce additional hazards, such as corrosivity, that must be considered in the waste management plan. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposing of mixed chemical waste.
The proper disposal of acetamide is critical due to its classification as a suspected carcinogen and a hazardous substance.[1][2][3] Adherence to strict disposal protocols is necessary to ensure the safety of laboratory personnel and to prevent environmental contamination. Disposal procedures must comply with all local, regional, and national regulations.[1][4][5]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][6] All handling of acetamide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Hazard Data
The following table summarizes the hazard ratings for acetamide, providing a quick reference for the potential risks associated with its handling and disposal.
| Hazard Classification | Rating | Description | Source |
| NJDHSS Hazard Rating | [2] | ||
| Health | 2 | Moderate Hazard | [2] |
| Fire | 1 | Slight Hazard | [2] |
| Reactivity | 0 | No Hazard | [2] |
| NFPA Hazard Rating | [2] | ||
| Health | 2 | Moderate Hazard | [2] |
| Flammability | 1 | Slight Hazard | [2] |
| Instability | 0 | No Hazard | [2] |
Step-by-Step Disposal Protocol
The disposal of acetamide waste must be handled as a hazardous waste stream. Under no circumstances should it be disposed of with municipal trash or poured down the drain.[7][8]
-
Waste Collection and Segregation:
-
Collect all solid acetamide waste, including contaminated consumables (e.g., weighing boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.[9]
-
For liquid waste containing acetamide, use a separate, compatible, and leak-proof container.[9] Do not mix acetamide waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] For instance, halogenated and non-halogenated organic solvent wastes should generally be kept separate.[10]
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the waste.
-
Keep the container tightly sealed at all times, except when adding waste.[8][9]
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Acetamide" and the approximate concentration.[10]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the container is full, or if the waste has been stored for a period approaching your institution's limit (e.g., 90 days), arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4]
-
Do not attempt to transport the hazardous waste off-site yourself.
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ventilate the area.[4]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[4][7] Avoid creating dust.[1]
-
For liquid spills, use an appropriate absorbent material.
-
The area should be thoroughly cleaned after the spill has been contained and collected.[2]
-
Report all spills to your supervisor and EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of acetamide waste.
Caption: Workflow for the safe disposal of acetamide hazardous waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. neb.com [neb.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. web.mit.edu [web.mit.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling Acetamide sulfate
Essential Safety and Handling of Acetamide Sulfate
A comprehensive guide to personal protective equipment (PPE), operational protocols, and disposal plans for researchers, scientists, and drug development professionals.
Important Note: "this compound" is a salt formed from acetamide and sulfuric acid. Detailed safety information and established experimental protocols specifically for this compound are limited. Therefore, this guide provides essential safety information for its constituent components: Acetamide and Sulfuric Acid . Professionals handling this compound should conduct a thorough risk assessment based on the hazards of both components.
Section 1: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following tables outline the recommended PPE for handling Acetamide and Sulfuric Acid.
Table 1: PPE for Acetamide
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are recommended.[4] Always inspect gloves before use and use proper removal techniques.[4] |
| Body Protection | Protective clothing.[2][3][5] | Long-sleeved clothing is recommended. For prolonged exposure or high concentrations, a chemical-resistant apron or suit may be necessary.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[2][3] | If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[7] For unknown concentrations, a self-contained breathing apparatus (SCBA) is recommended. |
Table 2: PPE for Sulfuric Acid
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Chemical splash goggles and a face shield.[8][9] | Essential to protect against splashes. |
| Hand Protection | Acid-resistant gauntlet-length gloves.[9] | Butyl rubber, neoprene, or natural rubber gloves are suitable for prolonged contact.[8] |
| Body Protection | Acid-resistant suit, apron, and boots.[9] | Pant legs should be worn over boots.[9] |
| Respiratory Protection | Use in a well-ventilated area. | If exposure limits are exceeded, a NIOSH-approved respirator with acid gas cartridges is necessary. For spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is required. |
Section 2: Operational and Disposal Plans
Proper handling and disposal are crucial to prevent accidents and environmental contamination.
Handling Procedures
-
Engineering Controls: Always handle both substances in a well-ventilated area, preferably within a chemical fume hood.[2][3][10] Eyewash stations and safety showers must be readily accessible.[6]
-
Safe Handling Practices for Acetamide: Avoid generating dust.[3] Keep away from strong oxidizing agents, acids, and bases.[7][11]
-
Safe Handling Practices for Sulfuric Acid: Never add water to acid; always add acid slowly to water to prevent a violent exothermic reaction.[8] Store away from incompatible materials such as bases and metals.[12]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory.[1][4][6]
Disposal Plan
-
Waste Characterization: Acetamide and Sulfuric Acid are considered hazardous waste and must be disposed of accordingly.[4]
-
Container Management: Use clearly labeled, sealed containers for waste.[7]
-
Disposal of Acetamide: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4] It can be incinerated in a licensed facility.[13]
-
Disposal of Sulfuric Acid: Neutralize small spills with a suitable agent like soda ash or lime before disposal.[9][14] For larger quantities, consult with your institution's environmental health and safety department or a licensed waste disposal company.[15][16]
Section 3: Emergency Response
Immediate and appropriate action is vital in an emergency.
Table 3: First Aid Measures for Acetamide Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical advice if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[2] |
Table 4: First Aid Measures for Sulfuric Acid Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[17] |
| Skin Contact | Immediately flush the skin with lukewarm water for at least 30 minutes.[17] Remove contaminated clothing. Do not scrub the skin.[17] Seek immediate medical attention.[17] |
| Eye Contact | Immediately flush eyes with large amounts of lukewarm water for at least 30 minutes, lifting the eyelids.[17] Seek immediate medical attention.[17] |
| Ingestion | If the person is conscious, give large amounts of water or milk to dilute the acid. Do NOT induce vomiting.[17] Seek immediate medical attention.[17] |
Spill Response
-
Acetamide Spill: Evacuate the area and eliminate ignition sources.[7] Collect the powdered material in a sealed container.[7] Ventilate and wash the area after cleanup.[7]
-
Sulfuric Acid Spill: Evacuate the area. For small spills, contain and absorb with an inert material (e.g., vermiculite, dry sand).[17] Neutralize with a suitable base. For large spills, contact your institution's hazardous materials team.[8]
Section 4: Visual Safety Guides
The following diagrams illustrate key safety workflows.
Caption: Workflow for safe handling of this compound components.
Caption: Step-by-step emergency response for accidental exposure.
References
- 1. chemos.de [chemos.de]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. flinnsci.com [flinnsci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. ICSC 0233 - ACETAMIDE [chemicalsafety.ilo.org]
- 6. epawebapp.epa.ie [epawebapp.epa.ie]
- 7. nj.gov [nj.gov]
- 8. CCOHS: Sulfuric Acid [ccohs.ca]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. fishersci.com [fishersci.com]
- 12. Sulfuric Acid Safety Guidelines: A Comprehensive Approach - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. lobachemie.com [lobachemie.com]
- 14. static.vikaspedia.in [static.vikaspedia.in]
- 15. laballey.com [laballey.com]
- 16. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 17. NC DPH: Occupational and Environmental Epidemiology: In Case of Sulfuric Acid Spill/Exposure [epi.dph.ncdhhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
